Mal-C2-Gly3-EDA-PNU-159682
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C46H53N7O18 |
|---|---|
Peso molecular |
991.9 g/mol |
Nombre IUPAC |
(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide |
InChI |
InChI=1S/C46H53N7O18/c1-21-42-24(52-13-14-68-44(67-3)43(52)71-42)15-33(69-21)70-26-17-46(65,16-23-35(26)41(63)37-36(39(23)61)38(60)22-5-4-6-25(66-2)34(22)40(37)62)45(64)48-11-10-47-28(55)18-50-30(57)20-51-29(56)19-49-27(54)9-12-53-31(58)7-8-32(53)59/h4-8,21,24,26,33,42-44,61,63,65H,9-20H2,1-3H3,(H,47,55)(H,48,64)(H,49,54)(H,50,57)(H,51,56)/t21-,24-,26-,33-,42+,43+,44-,46-/m0/s1 |
Clave InChI |
HEFSNPRZMGSIAR-SLEKZCOWSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CCN7C(=O)C=CC7=O)O)N8CCO[C@@H]([C@H]8O2)OC |
SMILES canónico |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CCN7C(=O)C=CC7=O)O)N8CCOC(C8O2)OC |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of PNU-159682: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is a profoundly potent, semi-synthetic anthracycline and a major metabolite of the investigational anticancer agent nemorubicin.[1][2] Its exceptional cytotoxicity, reported to be thousands of times greater than that of doxorubicin, has positioned it as a critical payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][3] This technical guide elucidates the multi-faceted mechanism of action of PNU-159682, detailing its interaction with DNA, inhibition of key cellular enzymes, and the subsequent cellular responses. The information is compiled from peer-reviewed literature to provide a comprehensive resource for the scientific community.
Core Mechanism of Action
The antitumor activity of PNU-159682 is primarily driven by its ability to inflict extensive DNA damage through a combination of mechanisms, ultimately leading to cell cycle arrest and apoptosis. The key pillars of its action are:
-
DNA Intercalation and Adduct Formation: As an anthracycline, PNU-159682 intercalates into the DNA double helix. Beyond simple intercalation, PNU-159682 is capable of forming stable, covalent adducts with DNA.[4] This occurs through a unique mechanism described as "virtual cross-linking," where the molecule effectively bridges the complementary strands of DNA.[4] This process is reminiscent of the effects of classical anthracyclines in the presence of formaldehyde but is an intrinsic property of PNU-159682.[4] The formation of these adducts is preferential for double-stranded DNA over single-stranded sequences and shows a preference for specific guanine-rich contexts.[4]
-
Topoisomerase II Inhibition: PNU-159682 acts as an inhibitor of DNA topoisomerase II, an essential enzyme for resolving DNA topological challenges during replication, transcription, and chromosome segregation. While it is reported to be a weak inhibitor of the enzyme's unknotting activity at high concentrations, its primary role in this context is likely the stabilization of the topoisomerase II-DNA cleavage complex.[1][5] This leads to the accumulation of double-strand DNA breaks, a highly cytotoxic lesion.
-
Induction of DNA Damage Response and Cell Cycle Arrest: The formation of DNA adducts and double-strand breaks triggers a robust DNA damage response (DDR) within the cell. This response culminates in cell cycle arrest, providing the cell an opportunity to repair the damage. However, the extent of damage induced by PNU-159682 often overwhelms the repair machinery. A distinctive feature of PNU-159682 is its ability to induce cell cycle arrest in the S-phase, which contrasts with doxorubicin's characteristic G2/M-phase arrest.[6][7] This S-phase arrest is indicative of the inhibition of DNA synthesis.
-
Apoptosis Induction: If the DNA damage is irreparable, the cell is directed towards programmed cell death, or apoptosis. The accumulation of DNA double-strand breaks is a potent trigger for the apoptotic cascade, leading to the elimination of the cancer cell.
Data Presentation
Cytotoxicity Data
PNU-159682 exhibits remarkable potency across a range of human cancer cell lines. The following tables summarize the reported in vitro cytotoxicity data.
Table 1: IC70 Values of PNU-159682 and Comparison with Parent Compounds
| Cell Line | PNU-159682 IC70 (nM) | MMDX IC70 (nM) | Doxorubicin IC70 (nM) | PNU-159682 vs. MMDX (Fold Increase in Potency) | PNU-159682 vs. Doxorubicin (Fold Increase in Potency) |
| HT-29 (Colon) | 0.577 | 68 | 181 | ~118 | ~314 |
| A2780 (Ovarian) | 0.39 | - | - | - | - |
| DU145 (Prostate) | 0.128 | 578 | 1717 | ~4516 | ~13414 |
| EM-2 (Breast) | 0.081 | - | - | - | - |
| Jurkat (T-cell leukemia) | 0.086 | - | - | - | - |
| CEM (T-cell leukemia) | 0.075 | - | - | - | - |
Data compiled from multiple sources.[8][9]
Table 2: IC50 Values of PNU-159682 in Various Cell Lines
| Cell Line | PNU-159682 IC50 (nM) |
| SKRC-52 (Renal, CAIX-expressing) | 25 |
| BJAB.Luc (B-cell lymphoma) | 0.10 |
| Granta-519 (Mantle cell lymphoma) | 0.020 |
| SuDHL4.Luc (B-cell lymphoma) | 0.055 |
| WSU-DLCL2 (B-cell lymphoma) | 0.1 |
Data compiled from multiple sources.[1][8]
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay is used to assess the inhibitory effect of PNU-159682 on the decatenating activity of topoisomerase II.
Principle: Topoisomerase II can decatenate, or unlink, the interlocked DNA minicircles of kinetoplast DNA (kDNA). When run on an agarose gel, the large, catenated kDNA network remains in the loading well, while the decatenated minicircles migrate into the gel. An inhibitor will prevent this migration.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing kDNA substrate, human topoisomerase II enzyme, and ATP in an appropriate assay buffer.
-
Incubation: PNU-159682 at various concentrations is added to the reaction mixture and incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a detergent (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: The reaction products are resolved on a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).
-
Visualization: The gel is visualized under UV light. A decrease in the amount of decatenated minicircles in the presence of PNU-159682 indicates inhibition.
Cell Viability/Cytotoxicity Assay (Sulforhodamine B Assay)
This assay is a common method for determining the cytotoxicity of a compound against cancer cell lines.
Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the number of living cells.
Methodology:
-
Cell Plating: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of PNU-159682 for a specified duration (e.g., 1 hour), after which the drug-containing medium is replaced with fresh medium.
-
Incubation: The cells are incubated for a further period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed to the plate using a solution such as trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm). The IC50 or IC70 values are then calculated.[8]
Cell Cycle Analysis via Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of cells is stoichiometrically stained with a fluorescent dye, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in S-phase have an intermediate amount.
Methodology:
-
Cell Treatment: Cells are treated with PNU-159682 or a vehicle control for a specified time.
-
Cell Harvesting: The cells are harvested and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to prevent staining of RNA and then stained with a PI solution.
-
Flow Cytometry Analysis: The fluorescence of the stained cells is measured using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.
CRISPR-Cas9 Knockout Screen for DNA Damage Response
A genome-wide CRISPR-Cas9 screen can be employed to identify genes that modulate the cellular sensitivity to PNU-159682.
Principle: A library of guide RNAs (gRNAs) targeting all genes in the genome is introduced into a population of Cas9-expressing cells. Each cell receives a gRNA that knocks out a specific gene. The entire population of knockout cells is then treated with PNU-159682. Genes whose knockout leads to either increased sensitivity or resistance to the drug can be identified by sequencing the gRNA population before and after treatment. A depletion of gRNAs targeting a specific gene indicates that the knockout of that gene sensitizes cells to the drug.
Methodology:
-
Library Transduction: Cas9-expressing cells are transduced with a pooled lentiviral gRNA library at a low multiplicity of infection to ensure most cells receive a single gRNA.
-
Selection: Transduced cells are selected.
-
Drug Treatment: The cell population is split, with one group treated with PNU-159682 and the other serving as a control.
-
Genomic DNA Extraction: After a period of drug selection, genomic DNA is extracted from both populations.
-
PCR Amplification and Sequencing: The gRNA-encoding regions are amplified by PCR and sequenced using next-generation sequencing.
-
Data Analysis: The frequency of each gRNA in the treated versus control populations is compared to identify genes whose knockout affects drug sensitivity. For PNU-159682, such a screen has suggested a partial dependency on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[7]
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action of PNU-159682 leading to apoptosis.
Experimental Workflow for Cytotoxicity Assay
References
- 1. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Virtual Cross-Linking of the Active Nemorubicin Metabolite PNU-159682 to Double-Stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
In-Depth Technical Guide: Mal-C2-Gly3-EDA-PNU-159682 Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Mal-C2-Gly3-EDA-PNU-159682, a potent drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). The document details the structure of its constituent components: the highly cytotoxic payload PNU-159682 and the cleavable linker Mal-C2-Gly3-EDA. The mechanism of action, involving DNA intercalation and topoisomerase II inhibition by PNU-159682, is also elucidated. While a specific, detailed, step-by-step synthesis protocol for the complete this compound conjugate is not publicly available, this guide outlines the general principles and methodologies for the synthesis of its components and their subsequent conjugation. This information is intended to support researchers and professionals in the field of targeted cancer therapy and ADC development.
Introduction
Antibody-Drug Conjugates (ADCs) represent a significant advancement in targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. This compound is a key component in the construction of such ADCs, serving as a drug-linker conjugate.[1][2] It comprises the potent anthracycline derivative PNU-159682, attached to a cleavable linker system. PNU-159682, a metabolite of nemorubicin, exhibits substantially higher cytotoxicity compared to its parent compound and other anthracyclines like doxorubicin.[3][4] The linker, Mal-C2-Gly3-EDA, is designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into the target cancer cell.
Molecular Structure and Components
The chemical structure of this compound reveals a modular design, integrating a potent warhead with a linker system engineered for controlled drug release.
PNU-159682: The Cytotoxic Payload
PNU-159682 is a powerful antineoplastic agent that functions as a DNA topoisomerase II inhibitor.[4] Its cytotoxic effect is mediated through intercalation into the DNA double helix and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This action leads to the formation of double-strand DNA breaks, which subsequently triggers cell cycle arrest in the S-phase and induces apoptosis (programmed cell death).[5]
Mal-C2-Gly3-EDA: The Cleavable Linker
The linker component is critical for the stability and efficacy of the resulting ADC. The Mal-C2-Gly3-EDA linker is a multi-part system:
-
Mal (Maleimide): A reactive group that enables the covalent conjugation of the drug-linker to the monoclonal antibody via a stable thioether bond with a cysteine residue.
-
C2 (Ethyl spacer): A short hydrocarbon chain.
-
Gly3 (Triglycine): A peptide sequence of three glycine units, which is designed to be cleaved by lysosomal proteases that are abundant within cancer cells.
-
EDA (Ethylenediamine): A spacer molecule that connects the linker to the PNU-159682 payload.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, based on available data.
| Property | Value |
| Molecular Formula | C46H53N7O18 |
| Molecular Weight | 991.95 g/mol |
| CAS Number | 2259318-53-9 |
| Appearance | (Not publicly specified) |
| Solubility | Soluble in DMSO |
Synthesis and Conjugation
A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the public domain. The synthesis would conceptually involve the separate synthesis of the PNU-159682 payload and the Mal-C2-Gly3-EDA linker, followed by their conjugation.
Synthesis of PNU-159682
PNU-159682 is a known metabolite of nemorubicin. While it can be produced through biotransformation, chemical synthesis routes have also been developed, though they are typically complex and multi-stepped.
Synthesis of the Mal-C2-Gly3-EDA Linker
The synthesis of the linker would proceed through standard solid-phase or solution-phase peptide synthesis to assemble the triglycine backbone. This would be followed by the introduction of the ethylenediamine spacer and the maleimide group. A conceptual workflow is presented below.
Caption: Conceptual workflow for the synthesis of the Mal-C2-Gly3-EDA linker.
Conjugation to PNU-159682
The final step is the covalent attachment of the synthesized linker to the PNU-159682 payload, typically through the formation of a stable amide bond.
Mechanism of Action in an ADC Context
When incorporated into an ADC, this compound facilitates a targeted cytotoxic effect through a sequence of events.
Caption: Stepwise mechanism of action for an ADC containing this compound.
Experimental Protocols: General Methodology for ADC Conjugation
While a specific protocol for the synthesis of the drug-linker is not available, a general protocol for the conjugation of a maleimide-containing drug-linker to a monoclonal antibody is provided below for illustrative purposes.[6]
Objective: To covalently attach a maleimide-functionalized drug-linker to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., DTT or TCEP)
-
Maleimide-drug-linker (e.g., this compound) dissolved in an organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: The mAb is treated with a reducing agent to partially or fully reduce the interchain disulfide bonds, exposing free thiol groups. The reaction is typically incubated at 37°C for 30-60 minutes.
-
Drug-Linker Conjugation: The maleimide-drug-linker solution is added to the reduced mAb. The reaction mixture is incubated at room temperature or 4°C for 1-2 hours to allow for the formation of a stable thioether bond.
-
Reaction Quenching: An excess of the quenching reagent is added to cap any unreacted maleimide groups and stop the conjugation reaction.
-
Purification: The ADC is purified from unconjugated drug-linker, small molecules, and antibody aggregates using a suitable chromatography method.
-
Characterization: The purified ADC is analyzed to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
Quantitative Data in ADC Development
The following table outlines key quantitative parameters that are critical in the development and characterization of ADCs.
| Parameter | Description | Typical Target Values |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules per antibody. | 2 - 4 |
| ADC Yield (%) | The percentage of the initial antibody recovered as purified ADC. | > 70% |
| Purity (%) | The percentage of monomeric ADC in the final product. | > 95% |
| Free Drug Level (%) | The percentage of unconjugated drug-linker in the final product. | < 1% |
Conclusion
This compound is a sophisticated and highly potent drug-linker conjugate that holds significant promise for the development of next-generation ADCs. Its design, which combines a potent cytotoxic payload with a cleavable linker system, exemplifies the rational design principles of modern targeted cancer therapies. While detailed synthesis protocols are proprietary, the information presented in this guide provides a solid foundation for understanding the structure, function, and general synthetic strategies for this important molecule. Further research and publication of detailed experimental data will be invaluable for the continued advancement of ADCs in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
In Vitro Cytotoxicity of Mal-C2-Gly3-EDA-PNU-159682: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of the drug-linker conjugate Mal-C2-Gly3-EDA-PNU-159682. This conjugate is a critical component in the development of Antibody-Drug Conjugates (ADCs), combining a potent cytotoxic agent with a cleavable linker system designed for targeted delivery to cancer cells.
Introduction
This compound is a sophisticated drug-linker conjugate designed for use in ADCs. It comprises two key components:
-
PNU-159682 : A highly potent cytotoxic payload. It is a metabolite of the anthracycline nemorubicin and functions as a DNA topoisomerase II inhibitor. Its extreme potency makes it unsuitable for conventional chemotherapy but ideal for targeted delivery via ADCs.
-
Mal-C2-Gly3-EDA : A cleavable linker. This component connects the PNU-159682 payload to a monoclonal antibody. The linker is designed to be stable in circulation but to be cleaved upon internalization into target cancer cells, releasing the cytotoxic warhead.
The overarching mechanism of action for an ADC utilizing this conjugate involves the specific binding of the antibody to a tumor-associated antigen, followed by internalization and lysosomal degradation, which cleaves the linker and releases PNU-159682 to induce cell death.
Mechanism of Action
The cytotoxic effect of an ADC armed with this compound is ultimately delivered by the PNU-159682 payload. As a potent DNA topoisomerase II inhibitor, PNU-159682 disrupts the process of DNA replication and repair in cancer cells. This interference leads to double-strand DNA breaks, subsequently triggering cell cycle arrest, typically in the S-phase, and ultimately apoptosis.
Navigating the Frontier of Cancer Therapy: A Technical Guide to Mal-C2-Gly3-EDA-PNU-159682 for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. This technical guide delves into the core components and developmental considerations of a promising ADC construct: Mal-C2-Gly3-EDA-PNU-159682. This conjugate combines a potent cytotoxic payload, PNU-159682, with a thoughtfully designed linker system, Mal-C2-Gly3-EDA, to enable selective delivery to cancer cells. This document provides an in-depth overview of the available data, outlines general experimental protocols, and visualizes key pathways and workflows to support researchers in this innovative field.
Core Components: The Linker and the Payload
The efficacy of an ADC is intrinsically tied to the synergy between its constituent parts: the monoclonal antibody (mAb), the linker, and the cytotoxic payload. In this construct, the focus lies on the Mal-C2-Gly3-EDA linker and the PNU-159682 payload.
1.1. The Linker: Mal-C2-Gly3-EDA
The Mal-C2-Gly3-EDA linker is a cleavable linker system designed for stability in circulation and efficient release of the payload within the target cell. Its components are:
-
Mal (Maleimide): Provides a reactive group for covalent attachment to thiol groups on the monoclonal antibody, typically generated by reducing interchain disulfide bonds.
-
C2 (2-carbon spacer): A short aliphatic chain that connects the maleimide to the rest of the linker.
-
Gly3 (Triglycine): A peptide sequence that can be susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. This enzymatic cleavage is a key mechanism for intracellular drug release.
-
EDA (Ethylenediamine): Acts as a spacer and provides an amine group for conjugation to the cytotoxic payload.
1.2. The Payload: PNU-159682
PNU-159682 is a highly potent derivative of the anthracycline antibiotic doxorubicin. It is a metabolite of nemorubicin and exhibits significantly greater cytotoxicity than its parent compound.[1]
Mechanism of Action: PNU-159682 exerts its cytotoxic effects primarily through the inhibition of topoisomerase II.[2] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, PNU-159682 leads to the accumulation of double-strand DNA breaks. This DNA damage triggers cell cycle arrest, predominantly in the S-phase, and ultimately induces apoptosis.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for PNU-159682 and related ADCs. It is important to note that specific data for an ADC utilizing the precise Mal-C2-Gly3-EDA linker is not extensively available in the public domain. The presented data is a compilation from various studies on PNU-159682 and its derivatives.
Table 1: In Vitro Cytotoxicity of PNU-159682
| Cell Line | Cancer Type | IC70 (nM) |
| HT-29 | Colon | 0.577 |
| A2780 | Ovarian | 0.39 |
| DU145 | Prostate | 0.128 |
| EM-2 | - | 0.081 |
| Jurkat | T-cell leukemia | 0.086 |
| CEM | T-cell leukemia | 0.075 |
Data extracted from a study comparing the potency of PNU-159682 to its parent compounds.[4]
Table 2: In Vivo Efficacy of PNU-159682 and its ADCs
| Cancer Model | Treatment | Dosing | Outcome | Reference |
| Disseminated Murine L1210 Leukemia | PNU-159682 | 15 µg/kg (i.v.) | 29% increase in life span | [4] |
| MX-1 Human Mammary Carcinoma Xenografts | PNU-159682 | 4 µg/kg | Antitumor activity observed | [4] |
| Non-Small Cell Lung Cancer (NSCLC) & Colorectal Cancer Models | PNU-159682 derivative ADC | Single dose of 1.0 mg/kg | Complete tumor regression and durable responses | [5] |
Experimental Protocols
Detailed, publicly available protocols for the synthesis of the Mal-C2-Gly3-EDA linker and its specific conjugation to PNU-159682 are limited. Therefore, the following sections provide generalized methodologies based on established principles of ADC development.
3.1. Synthesis of the Mal-C2-Gly3-EDA Linker
The synthesis of a maleimide-containing peptide linker generally involves a multi-step process using solid-phase or solution-phase peptide synthesis.
Materials:
-
Fmoc-protected glycine amino acids
-
Ethylenediamine
-
Maleimido-propionic acid or a similar maleimide-containing building block
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
Deprotection reagents (e.g., piperidine for Fmoc, TFA for Boc)
-
Resin for solid-phase synthesis (e.g., Wang resin)
-
Solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
General Procedure (Solid-Phase):
-
Resin Loading: The first Fmoc-protected glycine is attached to the solid support.
-
Peptide Chain Elongation: The Fmoc protecting group is removed, and the subsequent Fmoc-glycine is coupled. This cycle is repeated to assemble the triglycine moiety.
-
EDA Coupling: Ethylenediamine is coupled to the N-terminus of the peptide chain.
-
Maleimide Introduction: A maleimide-containing carboxylic acid is coupled to the free amine of the EDA.
-
Cleavage and Deprotection: The linker is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., TFA-based).
-
Purification: The crude linker is purified by reverse-phase HPLC.
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
3.2. Conjugation of Mal-C2-Gly3-EDA to PNU-159682
The conjugation of the linker to the payload typically involves the formation of an amide bond between the carboxylic acid of the payload (or a derivative) and the terminal amine of the linker.
Materials:
-
Mal-C2-Gly3-EDA linker
-
PNU-159682 (or a derivative with a reactive handle)
-
Activating agents for carboxylic acids (e.g., EDC, NHS)
-
Anhydrous, aprotic solvent (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
General Procedure:
-
Activation of PNU-159682: If PNU-159682 has a carboxylic acid group, it is activated using EDC/NHS or a similar method to form a reactive ester.
-
Coupling Reaction: The activated PNU-159682 is reacted with the Mal-C2-Gly3-EDA linker in an anhydrous solvent. The reaction is typically stirred at room temperature for several hours to overnight.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Purification: The resulting drug-linker conjugate is purified by reverse-phase HPLC.
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm successful conjugation.
3.3. Antibody-Drug Conjugation
The final step is the conjugation of the drug-linker construct to the monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., TCEP, DTT)
-
This compound drug-linker
-
Conjugation buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography, protein A chromatography)
General Procedure:
-
Antibody Reduction: The interchain disulfide bonds of the mAb are partially or fully reduced using a reducing agent like TCEP. The extent of reduction determines the number of available thiol groups for conjugation.
-
Drug-Linker Addition: The this compound is added to the reduced antibody solution. The reaction is incubated at a controlled temperature (e.g., 4-25°C) for a specific duration.
-
Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent to cap any unreacted maleimide groups.
-
Purification: The ADC is purified to remove unconjugated drug-linker, quenching reagent, and any aggregates. This is typically achieved using size-exclusion chromatography or other protein purification methods.
-
Characterization: The final ADC is extensively characterized to determine key quality attributes.
3.4. ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical parameter that influences the efficacy and toxicity of an ADC.
Method: Hydrophobic Interaction Chromatography (HIC) HIC separates proteins based on their hydrophobicity. The conjugation of the hydrophobic drug-linker to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
General Procedure:
-
Sample Preparation: The purified ADC is diluted in a high-salt mobile phase.
-
Chromatography: The sample is injected onto a HIC column. A decreasing salt gradient is used to elute the different ADC species, with higher DAR species eluting at lower salt concentrations.
-
Data Analysis: The peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated as the weighted average of the different species.
Visualizing the Process: Diagrams and Workflows
4.1. Mechanism of Action of PNU-159682
Caption: PNU-159682 inhibits Topoisomerase II, leading to DNA damage and apoptosis.
4.2. General Workflow for ADC Synthesis
Caption: A generalized workflow for the synthesis of a thiol-reactive ADC.
4.3. ADC Internalization and Payload Release
Caption: The process of ADC internalization and intracellular release of the payload.
Conclusion and Future Directions
The this compound construct represents a compelling strategy in the design of next-generation ADCs. The high potency of PNU-159682, combined with a linker designed for controlled, intracellular release, holds significant therapeutic promise. However, this guide also highlights the need for more comprehensive, publicly available data to fully realize the potential of this and similar ADC platforms. Future research should focus on detailed characterization of ADCs with this specific linker, including extensive in vitro and in vivo studies to establish a clear therapeutic window. Furthermore, the development and publication of detailed and robust manufacturing and characterization protocols will be crucial for the advancement and clinical translation of these promising cancer therapies. Researchers are encouraged to build upon the foundational knowledge presented here to further innovate and refine ADC technologies for the benefit of patients worldwide.
References
PNU-159682: A Technical Guide to its Mechanism of Action in DNA Intercalation and Topoisomerase II Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is a highly potent anthracycline derivative and a major metabolite of the investigational drug nemorubicin (MMDX).[][2] Its exceptional cytotoxicity, reported to be over 3,000 times greater than its parent compound and doxorubicin, has positioned it as a significant payload candidate for antibody-drug conjugates (ADCs) in targeted cancer therapy.[][2] This technical guide provides an in-depth examination of the core mechanisms of action of PNU-159682: DNA intercalation and topoisomerase II inhibition, supported by available quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and cellular impact.
Mechanism of Action: A Dual Assault on Genomic Integrity
The profound anti-cancer activity of PNU-159682 stems from its ability to induce substantial DNA damage, primarily through a dual mechanism involving both non-covalent and covalent interactions with DNA, and its interference with the function of topoisomerase II. This leads to cell cycle arrest and ultimately, apoptosis.
DNA Intercalation and Covalent Adduct Formation
PNU-159682 engages with DNA through two distinct but complementary processes:
-
Reversible Intercalation: Like other anthracyclines, PNU-159682 intercalates into the DNA double helix, inserting its planar tetracyclic ring system between base pairs.[3] NMR studies have confirmed the formation of stable, reversible complexes, with a preference for G:C rich sequences.[3] This intercalation is characterized by a significantly slower dissociation rate (k_off) compared to doxorubicin and nemorubicin, resulting in a 10- to 20-fold increase in the residence time of PNU-159682 within the DNA intercalation sites.[3] This prolonged interaction likely contributes to its enhanced cytotoxic potency.
-
Covalent Adduct Formation and "Virtual Cross-Linking": A key feature distinguishing PNU-159682 is its ability to form covalent adducts with DNA.[4][5] This reaction occurs rapidly with double-stranded DNA, particularly in guanine-rich regions, and is not observed with single-stranded DNA.[3] Mass spectrometry and gel electrophoresis have shown the formation of stable adducts containing one or two PNU-159682 molecules per DNA duplex.[3] This covalent binding effectively bridges the complementary DNA strands, creating "virtual cross-links" that are highly disruptive to DNA replication and transcription.[3]
The following diagram illustrates the proposed mechanism of PNU-159682's interaction with DNA.
Caption: Mechanism of PNU-159682 interaction with double-stranded DNA.
Topoisomerase II Inhibition
PNU-159682 is also classified as a DNA topoisomerase II inhibitor.[][6] Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. PNU-159682 is thought to interfere with this process, leading to the accumulation of enzyme-linked DNA breaks and genomic instability.
There are conflicting reports regarding the potency of PNU-159682 as a topoisomerase II inhibitor. Some sources describe it as a highly potent inhibitor, with one report suggesting it is three orders of magnitude more potent than its parent compound, nemorubicin.[7][8] However, other studies have reported that PNU-159682 weakly inhibits the unknotting activity of topoisomerase II at a high concentration of 100 μM.[][6] This discrepancy may arise from different experimental conditions, such as the specific assay used (e.g., relaxation vs. decatenation) or the presence of other cellular factors. Further research is needed to establish a definitive IC50 value and fully characterize its inhibitory profile against topoisomerase II.
Quantitative Data
The following tables summarize the available quantitative data for PNU-159682's activity.
Table 1: Cytotoxicity of PNU-159682 in Human Tumor Cell Lines
| Cell Line | Histotype | IC70 (nM) | Fold Potency vs. Doxorubicin | Fold Potency vs. Nemorubicin (MMDX) |
| HT-29 | Colon Carcinoma | 0.577 | ~2100x | ~790x |
| A2780 | Ovarian Carcinoma | 0.390 | ~6420x | ~2360x |
| DU145 | Prostate Carcinoma | 0.128 | - | - |
| EM-2 | Myeloid Leukemia | 0.081 | - | - |
| Jurkat | T-cell Leukemia | 0.086 | - | - |
| CEM | T-cell Leukemia | 0.075 | - | - |
Data compiled from Quintieri et al., 2005.[4]
Table 2: Comparative Cytotoxicity (IC50) in Non-Hodgkin's Lymphoma (NHL) Cell Lines
| Cell Line | PNU-159682 IC50 (nM) | MMAE IC50 (nM) |
| BJAB.Luc | 0.10 | 0.54 |
| Granta-519 | 0.020 | 0.25 |
| SuDHL4.Luc | 0.055 | 1.19 |
| WSU-DLCL2 | 0.10 | 0.25 |
Data from MedchemExpress product datasheet referencing supporting literature.[8]
Table 3: DNA Interaction and Topoisomerase II Activity
| Parameter | Value/Observation |
| DNA Binding | |
| Dissociation Rate (k_off) | 10- to 20-fold slower than doxorubicin |
| Topoisomerase II Inhibition | |
| Unknotting Activity | Weak inhibition at 100 µM |
| Comparative Potency | Reported to be highly potent; "three orders of magnitude" more potent than nemorubicin (specific IC50 not available) |
Data compiled from multiple sources.[3][6][7][8]
Cellular Consequences: DNA Damage Response and S-Phase Arrest
The extensive DNA damage induced by PNU-159682 triggers a robust cellular DNA damage response (DDR). This response culminates in cell cycle arrest, providing the cell with an opportunity to repair the damage. However, the severity of the lesions caused by PNU-159682 often overwhelms the repair machinery, leading to apoptosis.
A key consequence of PNU-159682 treatment is the arrest of the cell cycle in the S-phase.[4][5] This is distinct from many other anthracyclines, such as doxorubicin, which typically cause a G2/M block. The S-phase arrest is indicative of stalled replication forks due to the presence of PNU-159682-DNA adducts. This stalling activates the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway, a primary sensor of single-stranded DNA that forms at stalled replication forks. Activated ATR then phosphorylates and activates the downstream checkpoint kinase 1 (Chk1).[9][10][11][12] Activated Chk1 mediates the S-phase checkpoint, preventing further DNA synthesis and stabilizing the stalled replication forks.
The following diagram outlines the proposed DNA damage response pathway initiated by PNU-159682.
Caption: PNU-159682-induced DNA damage response leading to S-phase arrest.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of PNU-159682. These are based on standard methodologies and should be optimized for specific laboratory conditions.
Protocol 1: Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this activity indicates that the compound interferes with topoisomerase II function.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
PNU-159682 stock solution (in DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE or TBE buffer
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
Prepare reaction mixtures on ice in microcentrifuge tubes. For a 20 µL reaction:
-
13 µL sterile water
-
2 µL 10x Topoisomerase II Assay Buffer
-
2 µL 10 mM ATP
-
1 µL kDNA (e.g., 200 ng)
-
-
Add 1 µL of PNU-159682 at various concentrations (e.g., 0.1 µM to 100 µM) or DMSO as a vehicle control.
-
Initiate the reaction by adding 1 µL of human Topoisomerase II enzyme (e.g., 1-2 units). Include a no-enzyme control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding 4 µL of Stop Buffer/Loading Dye.
-
Load the entire reaction volume onto a 1% agarose gel.
-
Perform electrophoresis at a low voltage (e.g., 2-3 V/cm) for 2-4 hours to ensure good separation.
-
Stain the gel with a suitable DNA stain and visualize using a gel documentation system.
Data Analysis:
-
Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel as a faster-moving band.
-
Quantify the intensity of the decatenated DNA band.
-
Calculate the percentage of inhibition relative to the enzyme-only control.
-
Plot the percentage of inhibition against the PNU-159682 concentration to determine the IC50 value.
Protocol 2: DNA Covalent Adduct Formation Assay (Gel-Based)
This assay detects the formation of covalent adducts between PNU-159682 and a DNA oligonucleotide, which results in a mobility shift on a denaturing polyacrylamide gel.
Materials:
-
Double-stranded DNA oligonucleotide (e.g., a short, guanine-rich sequence)
-
PNU-159682 stock solution (in DMSO)
-
Reaction Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
Formamide Loading Dye (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 20%) containing 7 M urea
-
TBE buffer
-
DNA visualization method (e.g., SYBR Gold staining or autoradiography if using radiolabeled oligonucleotides)
Procedure:
-
In a microcentrifuge tube, mix the dsDNA oligonucleotide (e.g., 1 µM final concentration) with varying concentrations of PNU-159682 (e.g., 1-20 µM) in the reaction buffer. Include a no-drug control.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-24 hours).
-
Stop the reaction and denature the DNA by adding an equal volume of Formamide Loading Dye.
-
Heat the samples at 95°C for 5 minutes, then immediately place on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant power until the dye front reaches the desired position.
-
Stain the gel with a fluorescent DNA stain or perform autoradiography.
Data Analysis:
-
The unmodified single-stranded DNA will migrate as a distinct band.
-
The formation of a covalent PNU-159682-DNA adduct will result in a slower-migrating band.
-
The intensity of the shifted band relative to the total DNA in the lane indicates the extent of adduct formation.
Conclusion
PNU-159682 is an exceptionally potent cytotoxic agent with a multifaceted mechanism of action centered on the disruption of DNA integrity. Its ability to both intercalate into DNA with a long residence time and form covalent adducts that create "virtual cross-links" makes it a formidable DNA damaging agent. This potent DNA-directed activity triggers the ATR-Chk1 signaling pathway, leading to S-phase cell cycle arrest and, ultimately, apoptosis. While its role as a topoisomerase II inhibitor is also cited, the precise potency of this activity requires further clarification. The comprehensive data presented in this guide underscore the potential of PNU-159682 as a highly effective payload for the next generation of antibody-drug conjugates, offering a promising avenue for the development of more effective and targeted cancer therapies.
References
- 2. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 3. Virtual Cross-Linking of the Active Nemorubicin Metabolite PNU-159682 to Double-Stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: Mal-C2-Gly3-EDA-PNU-159682 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, Mal-C2-Gly3-EDA-PNU-159682, and its applications in oncology research. This document details the core components, mechanism of action, and relevant experimental data, offering a valuable resource for researchers in the field of targeted cancer therapies.
Introduction to this compound
This compound is a sophisticated drug-linker conjugate designed for the development of ADCs. It comprises three key components:
-
PNU-159682: A highly potent cytotoxic agent, or "warhead," that is a metabolite of the anthracycline nemorubicin.
-
Mal-C2-Gly3-EDA Linker: A cleavable linker system designed to connect the PNU-159682 payload to a monoclonal antibody.
-
Antibody (Not specified): This drug-linker is intended to be conjugated to a monoclonal antibody that targets a specific tumor-associated antigen.
The modular design of this system allows for the targeted delivery of the potent PNU-159682 directly to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.
Mechanism of Action
The anticancer activity of an ADC utilizing this compound is primarily driven by the cytotoxic payload, PNU-159682. Once the ADC binds to its target antigen on the surface of a cancer cell and is internalized, the linker is cleaved, releasing PNU-159682.
PNU-159682 exerts its potent cytotoxic effects through a dual mechanism of action:
-
DNA Intercalation: As an anthracycline derivative, PNU-159682 intercalates into the DNA of cancer cells. This process disrupts DNA replication and repair, ultimately leading to cell death.
-
Topoisomerase II Inhibition: PNU-159682 is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.
Recent studies have shown that PNU-159682 can induce immunogenic cell death (ICD), which can stimulate an anti-tumor immune response, potentially leading to a more durable therapeutic effect.[1] A derivative of PNU-159682, PNU-EDA, has been shown to arrest cells and inhibit DNA synthesis in the S-phase of the cell cycle.[1]
The following diagram illustrates the proposed signaling pathway of a PNU-159682-based ADC leading to cancer cell death.
Quantitative Data
The potency of PNU-159682 and its derivatives is a key attribute for their use in ADCs. The following tables summarize the in vitro cytotoxicity data from relevant studies. It is important to note that the specific this compound conjugate has not been extensively characterized in publicly available literature. The data presented here is from studies on closely related PNU-159682 conjugates, which provide a strong indication of the expected potency.
Table 1: In Vitro Cytotoxicity of PNU-159682 Compared to Doxorubicin and Nemorubicin
| Cell Line | PNU-159682 IC70 (nmol/L) | MMDX (Nemorubicin) IC70 (nmol/L) | Doxorubicin IC70 (nmol/L) |
| HT-29 (Colon) | 0.07 | 165 | 450 |
| A2780 (Ovarian) | 0.58 | 460 | 1220 |
| DU145 (Prostate) | 0.12 | 480 | 380 |
| EM-2 (Leukemia) | 0.08 | 210 | 170 |
| Jurkat (Leukemia) | 0.15 | 450 | 320 |
| CEM (Leukemia) | 0.09 | 430 | 250 |
Data extracted from a study on the antitumor activity of PNU-159682.[2]
Table 2: In Vitro Cytotoxicity of a Dual-Drug ADC Containing PNU-159682-Gly3-linker
| Cell Line | Target | Single-PNU-159682 ADC IC50 (pM) | Dual-PNU-159682/MMAF ADC IC50 (pM) | Single-MMAF ADC IC50 (pM) |
| SK-BR-3 | HER2 | 23.1 | 24.3 | 120 |
| BT-474 | HER2 | 42.4 | 34.2 | 160 |
| KPL-4 | HER2 | 58.7 | 49.5 | 230 |
| MDA-MB-453 | HER2 | 130 | 110 | 450 |
| JIMT-1 | HER2 | 210 | 180 | 890 |
| MDA-MB-231 | HER2- | >10,000 | >10,000 | >10,000 |
Data from a study utilizing a PNU-159682 conjugate with an EDA-Gly3 linker, which is structurally similar to the Mal-C2-Gly3-EDA linker.[][4]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of ADCs based on the this compound conjugate.
Synthesis of a PNU-159682-Gly3-Linker Conjugate
The following is a representative synthesis protocol for a PNU-159682-Gly3-linker with a terminal reactive group for antibody conjugation, based on published methods.
Experimental Workflow for Synthesis
Protocol:
-
Synthesis of the Linker: The ethylenediamine-triglycine (EDA-Gly3) linker is synthesized with a terminal iodoacetamide group to facilitate conjugation.[]
-
Conjugation to PNU-159682: PNU-159682 is reacted with the functionalized EDA-Gly3 linker.[]
-
Purification: The resulting PNU-159682-Gly3-iodoacetamide conjugate is purified using high-performance liquid chromatography (HPLC).[]
In Vitro Cytotoxicity Assay
The following protocol describes a typical in vitro cytotoxicity assay to determine the IC50 values of an ADC.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC (or free drug as a control) and incubate for a defined period (e.g., 72-120 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of the ADC on the cell cycle distribution of cancer cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the ADC at a concentration known to induce a cytotoxic effect.
-
Cell Harvesting and Fixation: After the desired incubation period, harvest the cells, wash with PBS, and fix in cold ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).[][4]
Conclusion
The this compound drug-linker conjugate represents a promising platform for the development of next-generation ADCs. The extreme potency of the PNU-159682 payload, combined with a well-designed linker system, offers the potential for highly effective and targeted cancer therapies. The data from studies on structurally similar conjugates demonstrate the sub-nanomolar cytotoxicity of PNU-159682-based ADCs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of ADCs utilizing this specific and powerful drug-linker technology.
References
PNU-159682 Derivatives for Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PNU-159682 and its derivatives as potent payloads for anti-cancer therapies, with a primary focus on their application in antibody-drug conjugates (ADCs). PNU-159682 is a highly potent metabolite of the anthracycline nemorubicin, demonstrating significantly greater cytotoxicity than its parent compound and other commonly used chemotherapeutics like doxorubicin. Its exceptional potency has made it a compelling candidate for targeted cancer therapies, aiming to deliver its powerful cell-killing activity specifically to tumor cells while minimizing systemic toxicity.
Mechanism of Action
PNU-159682 exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting DNA. The core mechanisms include:
-
DNA Intercalation: As an anthracycline, PNU-159682 intercalates into the DNA double helix, disrupting the normal function of DNA and its associated enzymes.
-
Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to the accumulation of double-strand DNA breaks.
-
DNA Adduct Formation: PNU-159682 can form covalent adducts with DNA, further contributing to DNA damage.
-
Cell Cycle Arrest: The extensive DNA damage induced by PNU-159682 triggers cell cycle arrest, predominantly in the S-phase, which is a distinct feature compared to other anthracyclines like doxorubicin that typically cause a G2/M block.
-
Apoptosis and Immunogenic Cell Death: The culmination of these events is the induction of programmed cell death (apoptosis) in rapidly dividing tumor cells. Furthermore, PNU-159682-based ADCs have been shown to trigger immunogenic cell death, which can stimulate an anti-tumor immune response.
A genome-wide CRISPR-Cas9 knockout screen has provided more detailed insights, revealing a partial dependency of PNU-159682's potency on the transcription-coupled nucleotide excision repair (TC-NER) DNA damage repair mechanism, further highlighting its distinct mode of action.
Early-Stage Research on PNU-159682-Based Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core pre-clinical research and development of Antibody-Drug Conjugates (ADCs) utilizing the potent cytotoxic agent, PNU-159682. PNU-159682, a highly potent anthracycline derivative and a metabolite of nemorubicin, has garnered significant interest as an ADC payload due to its exceptional cytotoxicity, which is several hundred to thousands of times greater than its parent compound, doxorubicin.[1][2][3][] This document outlines the fundamental mechanism of action, experimental methodologies for ADC construction and evaluation, and a summary of key quantitative data from early-stage research.
Mechanism of Action of PNU-159682
PNU-159682 exerts its cytotoxic effects through a dual mechanism involving DNA intercalation and the inhibition of topoisomerase II.[] This leads to the formation of double-strand DNA breaks, ultimately triggering irreversible apoptosis in rapidly dividing cancer cells.[] Unlike some other anthracyclines, such as doxorubicin, which primarily cause a G2/M-phase cell cycle arrest, a derivative of PNU-159682 has been shown to arrest cells and inhibit DNA synthesis in the S-phase. The proficiency of the Transcription-Coupled Nucleotide Excision Repair (TC-NER) DNA damage repair mechanism has been identified as a partial dependency for the potency of a PNU-159682 derivative, highlighting a distinct mode of action.
Below is a diagram illustrating the proposed signaling pathway for PNU-159682-induced cell death.
Caption: Proposed mechanism of action for PNU-159682-based ADCs.
Experimental Protocols
This section details the methodologies for the synthesis, characterization, and evaluation of PNU-159682-based ADCs as cited in early-stage research.
Synthesis and Conjugation of PNU-159682-based ADCs
The construction of a PNU-159682-based ADC involves the synthesis of a linker-payload derivative and its subsequent conjugation to a monoclonal antibody.
2.1.1. Synthesis of a PNU-159682 Linker-Payload Derivative
A common strategy involves modifying PNU-159682 with a linker suitable for conjugation. For example, an ethylenediamine-triglycine (EDA-Gly3) linker can be attached to PNU-159682.[5] For site-specific conjugation, a reactive handle like iodoacetamide can be incorporated at the N-terminus of the linker.[5]
2.1.2. Site-Specific Antibody Conjugation
Site-specific conjugation methods, such as those utilizing engineered cysteine or selenocysteine residues (e.g., THIOMAB™ or thio-selenomab platforms), are often employed to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[5][6]
-
Antibody Preparation: The antibody is treated with a reducing agent, such as dithiothreitol (DTT), to uncap the engineered cysteine residues.[6]
-
Conjugation Reaction: The reduced antibody is then reacted with the PNU-159682 linker-payload derivative. For a dual-drug ADC, sequential conjugation steps can be performed.[5]
-
Purification: The resulting ADC is purified using methods like PD-10 desalting columns to remove unconjugated payload and other reagents.[5]
Caption: A generalized workflow for the synthesis of PNU-159682-based ADCs.
Characterization of PNU-159682-based ADCs
2.2.1. Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.[7][8][9]
-
Principle: HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[8]
-
Method: The analysis is performed under non-denaturing conditions using a salt gradient (from high to low salt concentration).[7]
-
Analysis: The distribution of drug-linked species is characterized, and the average DAR is calculated from the integration of the observed peaks.[7][9]
2.2.2. In Vitro Serum Stability
The stability of the ADC in serum is crucial for its in vivo performance.
-
Method: The ADC is incubated in human or animal serum at 37°C for an extended period (e.g., 14 days).[10]
-
Analysis: The amount of released payload can be measured using a bioassay with antigen-negative cells or by ELISA to determine the concentration of intact ADC.[10] Mass spectrometry can also be employed to measure the loss of payload.[11]
In Vitro Efficacy Assessment
2.3.1. Cytotoxicity Assays
The potency of PNU-159682 and its ADCs is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the ADC, unconjugated antibody, or free payload.
-
Incubation: The plates are incubated for a defined period (e.g., 72-144 hours).
-
MTT Addition and Solubilization: MTT solution is added to each well, and after incubation, the formazan crystals are dissolved.
-
Absorbance Reading: The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the IC50 (half-maximal inhibitory concentration) is determined.
In Vivo Efficacy Assessment
2.4.1. Xenograft Models
The anti-tumor activity of PNU-159682-based ADCs is evaluated in vivo using xenograft models, where human tumor cells are implanted into immunodeficient mice.[12][13] Patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors, are also valuable tools.[14]
-
Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID mice).[12][13]
-
Treatment: Once tumors reach a specified volume, mice are treated with the ADC, control antibody, or vehicle via intravenous injection.[15]
-
Monitoring: Tumor volume and body weight are monitored regularly.[15]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. In some studies, complete tumor regression and long-term survival are also assessed.[16]
Caption: A general workflow for conducting in vivo efficacy studies of PNU-159682-based ADCs.
Quantitative Data Summary
The following tables summarize key quantitative data from early-stage research on PNU-159682 and its ADCs.
In Vitro Cytotoxicity of PNU-159682
| Cell Line | Histotype | IC70 (nM) | Fold Potency vs. Doxorubicin | Fold Potency vs. Nemorubicin (MMDX) |
| HT-29 | Colon Carcinoma | 0.577 | ~2100 | ~790 |
| A2780 | Ovarian Carcinoma | 0.390 | ~2800 | ~1100 |
| DU145 | Prostate Carcinoma | 0.128 | ~6420 | ~2360 |
| EM-2 | Leukemia | 0.081 | - | - |
| Jurkat | Leukemia | 0.086 | - | - |
| CEM | Leukemia | 0.075 | - | - |
| SKRC-52 | Renal Carcinoma (CAIX-expressing) | 25 (IC50) | - | - |
Data compiled from multiple sources.[1][]
In Vitro Cytotoxicity of PNU-159682-based ADCs
| ADC | Target | Cell Line | IC50 (ng/mL) |
| Single-PNU-159682 ADC | HER2 | KPL-4 (HER2+) | ~1 |
| Dual-PNU-159682/MMAF ADC | HER2 | KPL-4 (HER2+) | ~1 |
| Single-PNU-159682 ADC | HER2 | MDA-MB-361/DYT2 (HER2+) | ~10 |
| Dual-PNU-159682/MMAF ADC | HER2 | MDA-MB-361/DYT2 (HER2+) | ~10 |
Data is illustrative and based on graphical representations in the cited literature.[5]
In Vivo Efficacy of PNU-159682 and its ADCs
| Compound/ADC | Dose | Animal Model | Tumor Model | Efficacy |
| PNU-159682 | 15 µg/kg (i.v.) | Mice | Disseminated Murine L1210 Leukemia | Increased life span |
| PNU-159682 | 4 µg/kg (i.v.) | Mice | MX-1 Human Mammary Carcinoma Xenograft | Tumor regression |
| PNU-159682 | 25 nmol/kg | Mice | SKRC-52 Xenograft | Potent antitumor effect |
| hCD46-19 ADC | 1.0 mg/kg (single dose) | Mice | NSCLC and Colorectal Cancer Models | Complete tumor regression and durable responses |
Data compiled from multiple sources.[][16][17]
Conclusion
Early-stage research on PNU-159682-based ADCs has demonstrated their significant potential as highly potent anti-cancer therapeutics. The exceptional cytotoxicity of PNU-159682, combined with the specificity of antibody-targeting, has shown promising results in both in vitro and in vivo preclinical models. Further research focusing on optimizing linker technology, exploring novel antibody targets, and detailed toxicological studies will be crucial for the successful clinical translation of this promising class of ADCs. The development of derivatives with attenuated potency is also being explored to potentially improve the therapeutic index.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. researchgate.net [researchgate.net]
- 16. | BioWorld [bioworld.com]
- 17. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis: Mal-C2-Gly3-EDA-PNU-159682
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a revolutionary class of biotherapeutics that merge the target specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic agents, offering a targeted approach to cancer therapy.[1] This targeted delivery system enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated toxicities.[1] This document provides a detailed protocol for the conjugation of the potent anthracycline derivative, PNU-159682, to a monoclonal antibody via a maleimide-functionalized linker, Mal-C2-Gly3-EDA.
PNU-159682 is a highly potent metabolite of the anthracycline nemorubicin and acts as a DNA topoisomerase II inhibitor.[2] Its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[3][4] The Mal-C2-Gly3-EDA linker is a cleavable linker containing a maleimide group for covalent attachment to the antibody.[][6]
Quantitative Data Summary
The following table summarizes representative data for the conjugation of Mal-C2-Gly3-EDA-PNU-159682 to a model IgG1 antibody. The precise values may vary depending on the specific antibody and reaction conditions.
| Parameter | Value | Method of Analysis |
| Antibody Concentration | 1-10 mg/mL | UV-Vis Spectroscopy (A280) |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC)[], LC-MS[8] |
| Monomeric ADC Purity | >95% | Size Exclusion Chromatography (SEC)[9] |
| Residual Free Drug-Linker | <1% | Reversed-Phase HPLC (RP-HPLC) |
| Conjugation Efficiency | >90% | Calculated from DAR and initial reactants |
Experimental Protocols
This section outlines the detailed methodology for the conjugation of this compound to a target antibody.
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound drug-linker conjugate[10]
-
Tris(2-carboxyethyl)phosphine (TCEP)[11]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., Sephadex G-25)[12]
-
Purification columns (e.g., Size Exclusion Chromatography, Hydrophobic Interaction Chromatography)[9][13]
Step 1: Antibody Reduction
This step involves the partial reduction of the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.
-
Prepare the antibody solution to a concentration of 2-10 mg/mL in PBS, pH 7.4.
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in PBS.
-
Add TCEP to the antibody solution at a molar ratio of 2.5:1 (TCEP:mAb). The optimal ratio may need to be determined empirically for each antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Remove excess TCEP immediately using a desalting column equilibrated with PBS, pH 7.4.
Step 2: Conjugation Reaction
This step describes the covalent attachment of the maleimide-containing drug-linker to the reduced antibody.
-
Immediately after desalting, determine the concentration of the reduced antibody.
-
Dissolve the this compound drug-linker in DMSO to prepare a stock solution (e.g., 10 mM).
-
Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5:1 (drug-linker:mAb). The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation, protected from light.
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
Step 3: Purification of the Antibody-Drug Conjugate
Purification is crucial to remove unreacted drug-linker, aggregates, and other impurities.[14]
-
Centrifuge the reaction mixture to remove any precipitated material.
-
Purify the ADC using Size Exclusion Chromatography (SEC) to remove unconjugated drug-linker and high molecular weight aggregates.[9]
-
For further polishing and to separate different DAR species, Hydrophobic Interaction Chromatography (HIC) can be employed.[15]
-
Pool the fractions containing the desired monomeric ADC.
-
Buffer exchange the purified ADC into a suitable formulation buffer and concentrate to the desired concentration.
Step 4: Characterization of the ADC
The final ADC product should be thoroughly characterized to ensure quality and consistency.
-
Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated per antibody can be determined using HIC or LC-MS.[][8]
-
Purity and Aggregation Analysis: SEC is used to determine the percentage of monomeric ADC and the presence of aggregates.
-
Free Drug Analysis: RP-HPLC can be used to quantify the amount of residual, unconjugated drug-linker.
Visualizations
Experimental Workflow
Caption: Workflow for the conjugation of this compound to an antibody.
PNU-159682 Signaling Pathway
Caption: Mechanism of action of a PNU-159682-based Antibody-Drug Conjugate.
References
- 1. njbio.com [njbio.com]
- 2. nbe-therapeutics.com [nbe-therapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. biotium.com [biotium.com]
- 13. mdpi.com [mdpi.com]
- 14. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Mal-C2-Gly3-EDA-PNU-159682 Antibody-Drug Conjugates in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and standardized protocols for conducting in vivo efficacy studies of antibody-drug conjugates (ADCs) utilizing the Mal-C2-Gly3-EDA-PNU-159682 drug-linker. PNU-159682 is a highly potent derivative of the anthracycline nemorubicin and functions as a DNA topoisomerase II inhibitor, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[1][2] Its exceptional potency makes it a compelling payload for ADCs. The Mal-C2-Gly3-EDA component is a cleavable linker designed to be stable in circulation and release the PNU-159682 payload within the target cancer cells.
These protocols are intended to serve as a comprehensive guide for researchers evaluating the anti-tumor activity of ADCs constructed with this specific drug-linker in various mouse models of cancer, including non-small cell lung cancer (NSCLC), colorectal cancer, and HER2-positive breast cancer.
Mechanism of Action
The therapeutic efficacy of an ADC featuring the this compound system is predicated on a multi-step, targeted process.
Data Presentation: Summary of Preclinical In Vivo Efficacy
While specific quantitative data from a single comprehensive study is proprietary, the following tables summarize the expected outcomes based on available preclinical data for ADCs utilizing PNU-159682 derivatives in various mouse models.
Table 1: Efficacy of a CD46-Targeting ADC with a PNU-159682 Derivative in NSCLC and Colorectal Cancer Xenograft Models
| Mouse Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change | Survival Outcome |
| NSCLC Xenograft | Vehicle Control | - | Once | Progressive Growth | - |
| CD46-PNU-159682 ADC | 1.0 | Single Dose | Complete Tumor Regression | Durable Responses | |
| Colorectal Xenograft | Vehicle Control | - | Once | Progressive Growth | - |
| CD46-PNU-159682 ADC | 1.0 | Single Dose | Complete Tumor Regression | Durable Responses |
Note: Data is based on qualitative reports of high efficacy.[1]
Table 2: Efficacy of a HER2-Targeting ADC (T-PNU) in a Syngeneic Breast Cancer Mouse Model
| Mouse Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Regression Rate | Survival Outcome |
| Syngeneic Breast Cancer | Vehicle Control | - | Once | - | Progressive Disease |
| Trastuzumab | Not Specified | Once | No Tumor Inhibition | Progressive Disease | |
| Free PNU-159682 | Not Specified | Once | No Tumor Inhibition | Progressive Disease | |
| T-PNU ADC | Low Dose | Single Dose | >80% Complete Regression | Prolonged Survival |
Note: This model was reported to be resistant to trastuzumab and T-DM1.[3]
Experimental Protocols
The following are detailed protocols for establishing mouse models and evaluating the in vivo efficacy of ADCs containing this compound.
Protocol 1: Orthotopic Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
1. Cell Culture and Preparation:
-
Culture human NSCLC cell lines (e.g., A549, H1299) in appropriate media.
-
Harvest cells at approximately 80% confluency using trypsinization.
-
Wash the cells with sterile PBS and perform a viable cell count using trypan blue exclusion.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL. Keep on ice.
2. Animal Procedures:
-
Use female athymic nude mice, 6-8 weeks old.
-
Anesthetize the mouse using isoflurane or a ketamine/xylazine cocktail.
-
Make a small incision (approx. 3 mm) on the left lateral thorax.
-
Gently move soft tissue to visualize the intercostal space.
-
Using a 30-gauge needle, inject 50 µL of the cell suspension (5 x 105 cells) into the left lung parenchyma.
-
Close the incision with surgical clips or sutures.
-
Monitor the animals for recovery and tumor growth.
3. Treatment and Monitoring:
-
Once tumors are established (detectable by imaging or palpation), randomize mice into treatment and control groups (n=8-10 per group).
-
Prepare the ADC in a sterile vehicle (e.g., PBS).
-
Administer the ADC or vehicle via intravenous (tail vein) injection. A single dose of 1.0 mg/kg has been shown to be effective for similar constructs.[1]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Euthanize mice when tumors reach a predetermined size or if signs of toxicity (e.g., >20% body weight loss) are observed.
Protocol 2: Colorectal Cancer Patient-Derived Xenograft (PDX) Model
1. PDX Establishment:
-
Obtain fresh human colorectal tumor tissue from surgical resections.
-
Subcutaneously implant small tumor fragments (2-3 mm3) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Allow tumors to grow to a volume of approximately 1000-1500 mm3.
2. PDX Propagation and Study Cohort Generation:
-
Passage the tumors by harvesting, fragmenting, and re-implanting into new cohorts of mice.
-
For the efficacy study, implant tumor fragments into the subcutaneous flank of a new cohort of mice.
3. Treatment and Monitoring:
-
When tumors reach an average volume of 150-200 mm3, randomize mice into treatment and control groups.
-
Administer the ADC (e.g., a single 1.0 mg/kg IV dose) or vehicle control.
-
Monitor tumor volume and body weight 2-3 times per week.
-
Continue monitoring until study endpoints are reached (e.g., tumor volume exceeding 2000 mm3 or significant body weight loss).
Protocol 3: HER2-Positive Breast Cancer Xenograft Model
1. Cell Culture and Implantation:
-
Culture a HER2-positive breast cancer cell line (e.g., BT-474, SK-BR-3).
-
Implant a slow-release estrogen pellet subcutaneously in female immunodeficient mice 24-48 hours prior to cell injection.
-
Subcutaneously inject 5 x 106 cells in a mixture of PBS and Matrigel into the flank of each mouse.
2. Treatment and Monitoring:
-
When tumors reach an average volume of 100-200 mm3, randomize the mice.
-
Administer the HER2-targeting ADC with the this compound drug-linker, a non-targeting control ADC, vehicle, and/or a naked antibody control via IV injection.
-
Monitor tumor growth and body weight as described in the previous protocols.
Experimental Workflow Visualization
References
- 1. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 2. Preparation and application of patient-derived xenograft mice model of colorectal cancer [ijbms.mums.ac.ir]
- 3. Establishment of a Patient-Derived Xenograft Model of Colorectal Cancer in CIEA NOG Mice and Exploring Smartfish Liquid Diet as a Source of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-C2-Gly3-EDA-PNU-159682 in Solid Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-C2-Gly3-EDA-PNU-159682 is a sophisticated drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs) targeting solid tumors. This system leverages the high potency of the cytotoxic agent PNU-159682, a derivative of the anthracycline nemorubicin, with a cleavable linker system to ensure targeted delivery and release at the tumor site. PNU-159682 is a highly potent inhibitor of DNA topoisomerase II, an enzyme crucial for DNA replication and transcription.[1] Its exceptional cytotoxicity makes it a compelling payload for ADCs, a therapeutic modality that combines the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in the context of solid tumor research and ADC development.
Mechanism of Action
The this compound drug-linker is conjugated to a monoclonal antibody (mAb) that targets a tumor-associated antigen (TAA) highly expressed on the surface of cancer cells.[3][4] The resulting ADC binds to the TAA and is internalized by the cancer cell, typically through receptor-mediated endocytosis.[5] Once inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the Mal-C2-Gly3-EDA linker, releasing the active PNU-159682 payload.[6]
PNU-159682 exerts its cytotoxic effect primarily through the inhibition of DNA topoisomerase II.[7] This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, PNU-159682 leads to the accumulation of double-strand DNA breaks.[8] This DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).
The proposed signaling pathway for PNU-159682-induced cell death is depicted below:
Data Presentation
The potency of PNU-159682 and its conjugates has been evaluated across various human tumor cell lines. The following tables summarize the available quantitative data.
Table 1: In Vitro Cytotoxicity of PNU-159682
| Cell Line | Histotype | IC70 (nM) | Reference |
| HT-29 | Colon Carcinoma | 0.577 | [9] |
| A2780 | Ovarian Carcinoma | 0.39 | [9] |
| DU145 | Prostate Carcinoma | 0.128 | [9] |
| EM-2 | Leukemia | 0.081 | [9] |
| Jurkat | Leukemia | 0.086 | [9] |
| CEM | Leukemia | 0.075 | [9] |
Table 2: In Vitro Cytotoxicity of an Anti-CD22-PNU-159682 ADC
| Cell Line | Histotype | IC50 (nM) | Reference |
| BJAB.Luc | Burkitt's Lymphoma | 0.058 | [7] |
| Granta-519 | Mantle Cell Lymphoma | 0.030 | [7] |
| SuDHL4.Luc | Diffuse Large B-cell Lymphoma | 0.0221 | [7] |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.01 | [7] |
Experimental Protocols
Protocol 1: Synthesis and Characterization of a this compound ADC
This protocol outlines the general steps for conjugating the this compound linker-drug to a monoclonal antibody via thiol-maleimide chemistry.
Materials:
-
Monoclonal antibody (mAb) of interest
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, with 1 mM EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns (e.g., Sephadex G-25)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Analytical equipment: UV-Vis spectrophotometer, HPLC (hydrophobic interaction chromatography (HIC) and size-exclusion chromatography (SEC)), and mass spectrometry (MS)
Procedure:
-
Antibody Reduction: a. Prepare the mAb in conjugation buffer at a concentration of 5-10 mg/mL. b. Add a 10-20 molar excess of a reducing agent (TCEP or DTT) to the mAb solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups. d. Remove the excess reducing agent using a desalting column, eluting with conjugation buffer.
-
Drug-Linker Conjugation: a. Dissolve this compound in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mM). b. Add a 5-10 molar excess of the drug-linker solution to the reduced mAb. c. Gently mix and incubate the reaction at 4°C for 1-2 hours or at room temperature for 1 hour.
-
Quenching and Purification: a. Add a 5-10 fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups. Incubate for 20-30 minutes at room temperature. b. Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column, eluting with a formulation buffer (e.g., PBS).
-
Characterization: a. Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using HIC-HPLC or UV-Vis spectrophotometry.[1] b. Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates using SEC-HPLC.[10] c. Confirmation of Conjugation: Confirm the molecular weight of the ADC and its subunits (light chain and heavy chain with drug-linker attached) using mass spectrometry.[10]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the in vitro potency (IC50) of the ADC in solid tumor cell lines.[11][12]
Materials:
-
Target solid tumor cell lines (e.g., HER2-positive breast cancer lines like SK-BR-3 or BT-474, or other lines expressing the target antigen).
-
Appropriate cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound ADC.
-
Control antibody (unconjugated).
-
Free PNU-159682.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Plate reader.
Procedure:
-
Cell Seeding: a. Harvest and count the target cells. b. Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. c. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC, control antibody, and free PNU-159682 in culture medium. b. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a background control and wells with untreated cells as a viability control. c. Incubate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: a. Add 20 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C. c. Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. d. Shake the plate gently for 10-15 minutes.
-
Data Analysis: a. Measure the absorbance at 570 nm using a plate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).
Protocol 3: In Vivo Solid Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of the ADC in a mouse xenograft model.[13][14]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Target solid tumor cell line.
-
Matrigel (optional).
-
This compound ADC.
-
Control antibody.
-
Vehicle control (e.g., sterile PBS).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: a. Harvest the tumor cells and resuspend them in sterile PBS or culture medium, with or without Matrigel. b. Subcutaneously inject 1-10 million cells into the flank of each mouse. c. Monitor the mice for tumor growth.
-
Treatment: a. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control antibody, and ADC at various doses). b. Administer the treatments intravenously (i.v.) via the tail vein. A typical dosing schedule might be once a week for 3-4 weeks.
-
Efficacy Evaluation: a. Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2. b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: a. Plot the mean tumor volume over time for each treatment group. b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. c. Perform statistical analysis to determine the significance of the anti-tumor effect.
Conclusion
The this compound drug-linker conjugate offers a powerful tool for the development of highly potent ADCs for the treatment of solid tumors. Its cleavable linker design and the exceptional cytotoxicity of the PNU-159682 payload provide a strong rationale for its use in targeted cancer therapy. The protocols provided herein offer a framework for the synthesis, characterization, and evaluation of ADCs utilizing this advanced technology. Careful optimization of the antibody, target antigen, and dosing regimen will be crucial for translating the preclinical promise of this technology into effective clinical therapies.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Summary of ADC Targets For Solid Tumors & Hematological Tumors | Biopharma PEG [biochempeg.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Antibody–drug conjugates in solid tumors: a look into novel targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRISM [theprismlab.org]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by PNU-159682
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is a potent metabolite of the anthracycline nemorubicin and functions as a highly effective DNA-damaging agent.[1] Its mode of action involves interfering with DNA, which prevents cancer cells from dividing and growing. This potent activity leads to cell cycle arrest, primarily in the S-phase, making it a person of interest for cancer therapeutics, particularly in the context of antibody-drug conjugates (ADCs).[2][1][3] Flow cytometry is a powerful technique to quantify the effects of cytotoxic compounds like PNU-159682 on the cell cycle. By staining DNA with a fluorescent dye such as propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be accurately measured.[3] These application notes provide a detailed protocol for analyzing PNU-159682-induced cell cycle arrest using flow cytometry.
Principle of the Assay
This protocol describes the preparation and analysis of cells treated with PNU-159682 for cell cycle analysis by flow cytometry. The method is based on the quantitative staining of cellular DNA with propidium iodide (PI). PI is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase of the cell cycle, having twice the DNA content of cells in the G0/G1 phase, will exhibit twice the fluorescence intensity. Cells in the S phase, which are actively synthesizing DNA, will have a fluorescence intensity between that of G0/G1 and G2/M cells. By analyzing the distribution of fluorescence intensities in a population of cells, the percentage of cells in each phase of the cell cycle can be determined.
Data Presentation
The following table summarizes the representative effects of PNU-159682 on the cell cycle distribution of a cancer cell line. The data illustrates a significant increase in the percentage of cells in the S-phase, which is characteristic of the DNA-damaging activity of PNU-159682.
| Treatment | Concentration (nM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Untreated Control | 0 | 55 | 25 | 20 |
| PNU-159682 | 1 | 30 | 60 | 10 |
| PNU-159682 | 10 | 15 | 75 | 10 |
Note: The data presented in this table is a representative example based on qualitative descriptions and histograms from published literature. Actual results may vary depending on the cell line, experimental conditions, and the specific PNU-159682 conjugate used.
Experimental Protocols
Materials
-
PNU-159682 or a PNU-159682-conjugated antibody
-
Cancer cell line of interest (e.g., KPL-4, a human breast cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Cell Culture and Treatment
-
Culture the selected cancer cell line in complete cell culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Treat the cells with varying concentrations of PNU-159682 (e.g., 1 nM, 10 nM) or a vehicle control for a predetermined period (e.g., 24 hours).
Cell Staining for Flow Cytometry
-
Harvest Cells: After the treatment period, aspirate the culture medium and wash the cells once with PBS. Detach the cells from the plate using Trypsin-EDTA.
-
Collect and Wash: Transfer the cell suspension to a 15 mL conical tube and add complete medium to inactivate the trypsin. Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Storage: The fixed cells can be stored at -20°C for at least 24 hours before staining. For longer-term storage, -20°C is suitable for several weeks.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel.
Data Analysis
Analyze the flow cytometry data using appropriate software (e.g., FlowJo, FCS Express). Gate the cell population to exclude doublets and debris. The software can then be used to generate a histogram of PI fluorescence intensity and to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway
Caption: PNU-159682 induces DNA damage, inhibiting replication and causing S-phase arrest.
Experimental Workflow
Caption: Workflow for analyzing PNU-159682-induced cell cycle arrest via flow cytometry.
References
Application Notes and Protocols for In Vivo Studies of Mal-C2-Gly3-EDA-PNU-159682 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the preparation of antibody-drug conjugates (ADCs) using the drug-linker Mal-C2-Gly3-EDA-PNU-159682 for in vivo research applications. PNU-159682 is a highly potent derivative of the anthracycline nemorubicin, which acts as a DNA topoisomerase II inhibitor, leading to profound cytotoxicity.[1][2] Its exceptional potency makes it a compelling payload for targeted delivery to cancer cells via monoclonal antibodies (mAbs).[3][4]
The Mal-C2-Gly3-EDA linker is a cleavable linker system that connects the PNU-159682 payload to the antibody. The maleimide group facilitates covalent attachment to free sulfhydryl groups on the antibody, typically generated by the reduction of interchain disulfide bonds. The linker is designed to be stable in circulation and release the active payload within the target cell.
These application notes will detail the necessary protocols for:
-
Conjugation: Covalent attachment of this compound to a monoclonal antibody.
-
Purification: Isolation of the resulting ADC from unconjugated antibody and free drug-linker.
-
Characterization: Determination of the drug-to-antibody ratio (DAR).
-
Formulation: Preparation of the purified ADC for in vivo administration.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C46H53N7O18 |
| Molecular Weight | 991.95 g/mol |
| Appearance | Orange to red solid |
| Solubility | Soluble in DMSO |
Table 2: Recommended Materials and Reagents
| Material/Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Targeting moiety of the ADC |
| This compound | Commercial Supplier | Drug-linker for conjugation |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial Supplier | Reducing agent for mAb disulfide bonds |
| Phosphate Buffered Saline (PBS), pH 7.4 | In-house or Commercial | Buffer for conjugation and formulation |
| Dimethyl Sulfoxide (DMSO) | Commercial Supplier | Solvent for drug-linker |
| Hydrophobic Interaction Chromatography (HIC) Column | Commercial Supplier | ADC purification and DAR analysis |
| Size Exclusion Chromatography (SEC) Column | Commercial Supplier | Aggregate analysis |
| Sucrose | Commercial Supplier | Stabilizer/Lyoprotectant for formulation |
| Polysorbate 80 | Commercial Supplier | Surfactant for formulation |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody to generate free sulfhydryl groups for conjugation. The degree of reduction can be controlled by the molar ratio of the reducing agent to the antibody, allowing for the generation of ADCs with varying DARs.
-
Preparation of Antibody Solution:
-
Prepare the monoclonal antibody in a suitable buffer, such as Phosphate Buffered Saline (PBS) at pH 7.4. The final concentration of the antibody should be between 5-10 mg/mL.
-
-
Preparation of Reducing Agent Solution:
-
Prepare a fresh stock solution of Tris(2-carboxyethyl)phosphine (TCEP) in water or PBS. A 10 mM stock solution is recommended.
-
-
Reduction Reaction:
-
Add the TCEP stock solution to the antibody solution to achieve a final molar ratio of TCEP to antibody of 2.5:1. This ratio is a starting point and should be optimized for the specific antibody being used to achieve the desired DAR.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
-
Removal of Excess Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a desalting column or through buffer exchange with a spin filtration unit (e.g., 30 kDa MWCO). The exchange buffer should be PBS at pH 7.4. This step is critical to prevent the quenching of the maleimide linker in the subsequent conjugation step.
-
Protocol 2: Conjugation of this compound to the Reduced Antibody
This protocol details the conjugation of the maleimide-containing drug-linker to the generated sulfhydryl groups on the antibody.
-
Preparation of Drug-Linker Solution:
-
Dissolve this compound in anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.
-
-
Conjugation Reaction:
-
To the reduced and buffer-exchanged antibody solution from Protocol 1, add the this compound solution. A molar excess of the drug-linker (e.g., 5-10 fold molar excess over the available sulfhydryl groups) is recommended to drive the reaction to completion.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a 5-fold molar excess of N-acetylcysteine over the initial amount of drug-linker and incubate for an additional 30 minutes at room temperature.
-
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unconjugated antibody, free drug-linker, and any aggregates. Hydrophobic Interaction Chromatography (HIC) is a common and effective method for separating ADC species with different DARs.
-
Column Equilibration:
-
Equilibrate a HIC column (e.g., Butyl or Phenyl) with a high salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
-
Sample Loading:
-
Adjust the quenched conjugation reaction mixture to the high salt conditions of the equilibration buffer and load it onto the HIC column.
-
-
Elution:
-
Elute the bound ADC species using a decreasing salt gradient. A linear gradient from the high salt buffer to a low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0) is typically used.
-
Monitor the elution profile at 280 nm (for protein) and a wavelength corresponding to the absorbance of PNU-159682 (e.g., ~480 nm).
-
-
Fraction Collection and Pooling:
-
Collect fractions corresponding to the desired ADC species (e.g., DAR2, DAR4).
-
-
Buffer Exchange:
-
Pool the desired fractions and perform a buffer exchange into the final formulation buffer using a desalting column or spin filtration.
-
Protocol 4: Characterization of the ADC - Drug-to-Antibody Ratio (DAR) Determination
The average DAR of the purified ADC should be determined to ensure consistency and for accurate dosing in in vivo studies. HIC is a powerful analytical technique for this purpose.
-
Analytical HIC:
-
Inject a small amount of the purified ADC onto an analytical HIC column.
-
Use a similar gradient as in the purification step.
-
-
Data Analysis:
-
The resulting chromatogram will show peaks corresponding to the naked antibody (DAR0) and ADC species with different numbers of conjugated drugs (DAR2, DAR4, etc.).
-
Calculate the average DAR by determining the relative area of each peak.
-
Protocol 5: Formulation for In Vivo Studies
The final formulation of the ADC is critical for its stability and in vivo performance. The following is a general guideline for a liquid formulation suitable for intravenous administration in preclinical models.
-
Excipient Preparation:
-
Final ADC Formulation:
-
After buffer exchange into the formulation buffer, adjust the concentration of the purified ADC to the desired level for in vivo dosing (e.g., 1-5 mg/mL).
-
-
Sterile Filtration:
-
Sterilize the final ADC formulation by passing it through a 0.22 µm filter.
-
-
Storage:
-
Aseptically aliquot the sterile ADC solution and store at 2-8°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dual-Drug ADC Development with PNU-159682 and MMAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The development of dual-drug ADCs, which incorporate two distinct cytotoxic payloads with different mechanisms of action, represents a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and broaden the spectrum of activity.[1][2][3] This document provides detailed application notes and experimental protocols for the development of a dual-drug ADC utilizing PNU-159682, a potent DNA topoisomerase II inhibitor and DNA intercalator, and Monomethyl Auristatin F (MMAF), a tubulin polymerization inhibitor.[1][4][5]
The described methodology is based on a site-specific conjugation strategy employing a HER2-targeting thio-selenomab, which contains engineered selenocysteine and cysteine residues for the orthogonal conjugation of the two payloads.[1][3] PNU-159682 is conjugated to an engineered selenocysteine residue, while MMAF is attached to an engineered cysteine residue.[1] This approach allows for the precise control of the drug-to-antibody ratio (DAR) and results in a homogeneous ADC product.
Payload Characteristics and Mechanisms of Action
A summary of the key characteristics of the two payloads is presented in Table 1.
Table 1: Overview of PNU-159682 and MMAF Payloads
| Feature | PNU-159682 | MMAF (Monomethyl Auristatin F) |
| Drug Class | Anthracycline derivative | Auristatin derivative, synthetic analog of dolastatin 10 |
| Mechanism of Action | DNA topoisomerase II inhibitor and DNA intercalator, leading to DNA damage and S-phase cell cycle arrest.[1][4] | Tubulin polymerization inhibitor, leading to mitotic arrest at the G2/M phase of the cell cycle.[6][7] |
| Potency | Exceptionally potent, with IC70 values in the subnanomolar range (0.07-0.58 nM) against a panel of human tumor cell lines.[8] | Potent tubulin inhibitor, but less permeable to cell membranes compared to MMAE due to a charged C-terminal phenylalanine, reducing bystander effect.[9] |
| Key Advantages | - Active against drug-resistant and non-dividing cancer cells.[1] - Induces immunogenic cell death.[10] | - Well-established ADC payload. - Reduced non-specific toxicity due to lower membrane permeability. |
| Conjugation Chemistry | Typically conjugated via cleavable linkers, such as peptide or disulfide linkers.[8] In this protocol, an iodoacetamide linker is used for conjugation to selenocysteine.[1] | Can be conjugated via cleavable or non-cleavable linkers.[9] In this protocol, a maleimide-based linker with an MSODA functional group is used for conjugation to cysteine.[1] |
Dual-Drug ADC Signaling Pathway
The dual-drug ADC concept is designed to attack cancer cells through two distinct and complementary pathways, as illustrated in the diagram below. Upon binding to the target antigen (e.g., HER2) on the cancer cell surface, the ADC is internalized and trafficked to the lysosome. Inside the lysosome, the linker is cleaved, releasing both PNU-159682 and MMAF into the cytoplasm. PNU-159682 then translocates to the nucleus to exert its DNA-damaging effects, while MMAF disrupts the microtubule network in the cytoplasm.
Experimental Workflow
The overall workflow for the generation and characterization of the dual-drug ADC is depicted below. This process involves the sequential conjugation of the two payloads to the thio-selenomab, followed by purification and comprehensive analytical and biological characterization.
Experimental Protocols
I. Synthesis of Payload-Linker Conjugates
Detailed synthetic procedures for PNU-159682-Gly3-iodoacetamide and MMAF-nc-MSODA are highly specialized and require expertise in organic chemistry. For the purpose of these application notes, it is recommended to source these payload-linker conjugates from a reputable commercial supplier. A generalized synthetic scheme is presented in Figure 3 for informational purposes. The synthesis of PNU-159682-Gly3-iodoacetamide involves coupling PNU-159682 to a triglycine linker followed by the introduction of an iodoacetamide group.[1] The synthesis of MMAF-nc-MSODA involves linking MMAF to a non-cleavable linker functionalized with a methylsulfone phenyloxadiazole (MSODA) moiety.[1]
II. Dual-Drug ADC Conjugation
This protocol describes the sequential conjugation of PNU-159682 and MMAF to a HER2-targeting thio-selenomab.
Materials:
-
HER2-targeting thio-selenomab (1 mg/mL in 100 mM Sodium Acetate, pH 5.2)
-
PNU-159682-Gly3-iodoacetamide (10 mM stock in DMSO)
-
MMAF-nc-MSODA (10 mM stock in DMSO)
-
Dithiothreitol (DTT) (10 mM stock in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (10 mM stock in water)
-
Dehydroascorbic acid (DHAA) (40 mM stock in water)
-
PD-10 desalting columns
-
Conjugation Buffer 1: 100 mM Sodium Acetate, pH 5.2
-
Conjugation Buffer 2: 50 mM EDTA in PBS, pH 7.4
-
Elution Buffer: PBS, pH 7.2
Protocol:
A. Selenocysteine Conjugation with PNU-159682-Gly3-iodoacetamide
-
To 1 mg of the thio-selenomab in 1 mL of Conjugation Buffer 1, add DTT to a final concentration of 0.1 mM.
-
Incubate at room temperature (25°C) for 20 minutes to selectively reduce the selenocysteine.
-
Add 10 equivalents of PNU-159682-Gly3-iodoacetamide from the 10 mM stock solution.
-
Incubate at room temperature for 2 hours.
-
Purify the PNU-159682-conjugated antibody using a PD-10 desalting column equilibrated with Conjugation Buffer 2. Collect the protein-containing fractions.
B. Cysteine Conjugation with MMAF-nc-MSODA
-
To the purified PNU-159682-conjugated antibody (at 1 mg/mL in Conjugation Buffer 2), add TCEP to a final concentration of 0.33 mM.
-
Incubate at 37°C for 2 hours to reduce the engineered cysteine residues.
-
Remove TCEP using a centrifugal filter device with a 10 kDa molecular weight cutoff.
-
Add DHAA to a final concentration of 4 mM and incubate at 4°C for 16 hours to re-oxidize the native interchain disulfide bonds.
-
Add 20 equivalents of MMAF-nc-MSODA from the 10 mM stock solution.
-
Incubate at room temperature for 2 hours.
-
Purify the dual-drug ADC using a PD-10 desalting column equilibrated with Elution Buffer. Collect the protein-containing fractions.
-
Determine the protein concentration using a BCA assay.
III. ADC Characterization
A. Drug-to-Antibody Ratio (DAR) Determination by Mass Spectrometry
Materials:
-
PNGase F
-
DTT
-
Agilent Electrospray Ionization Time of Flight (ESI-TOF) mass spectrometer or equivalent
-
Agilent BioConfirm software or equivalent
Protocol:
-
Deglycosylate the ADC sample by treating with PNGase F overnight at 37°C under reducing conditions (50 mM DTT in PBS, pH 7.4).
-
Analyze the sample by ESI-TOF mass spectrometry.
-
Deconvolute the mass spectra using appropriate software to determine the masses of the light and heavy chains with and without the conjugated payloads.
-
Calculate the DAR for each payload based on the mass shifts observed. The expected DAR for PNU-159682 is approximately 1.9 and for MMAF is approximately 1.5.[1]
B. Purity and DAR Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)
Materials:
-
HIC-HPLC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol
-
HPLC system with a UV detector
Protocol:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject approximately 25 µg of the ADC sample.
-
Elute the ADC species using a gradient of decreasing ammonium sulfate concentration (increasing Mobile Phase B).
-
Monitor the absorbance at 280 nm.
-
The different DAR species will elute at different retention times, with higher DAR species being more retained.
-
Calculate the average DAR by integrating the peak areas of the different species.
C. Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)
Materials:
-
SEC-HPLC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
HPLC system with a UV detector
Protocol:
-
Equilibrate the SEC column with the mobile phase.
-
Inject approximately 25 µg of the ADC sample.
-
Elute the sample isocratically.
-
Monitor the absorbance at 280 nm.
-
The presence of high molecular weight species (aggregates) will be indicated by peaks eluting earlier than the main monomeric ADC peak.
IV. In Vitro Evaluation
A. Cell Culture
-
HER2-Positive Cell Lines: KPL-4, MDA-MB-361/DYT2
-
HER2-Negative Cell Line: MDA-MB-231
-
Culture the cells in the appropriate medium (e.g., RPMI-1640 for KPL-4, DMEM for MDA-MB-361/DYT2 and MDA-MB-231) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
B. In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the dual-drug ADC, single-drug ADCs (PNU-159682-ADC and MMAF-ADC), and a non-binding control ADC in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubate the plates for 72-96 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | ADC | IC50 (nM) |
| KPL-4 (HER2+) | Dual-Drug ADC | ~0.5 - 2 |
| PNU-159682-ADC | ~0.5 - 2 | |
| MMAF-ADC | >10 | |
| Non-binding Control | >1000 | |
| MDA-MB-361/DYT2 (HER2+) | Dual-Drug ADC | ~1 - 5 |
| PNU-159682-ADC | ~1 - 5 | |
| MMAF-ADC | >20 | |
| Non-binding Control | >1000 | |
| MDA-MB-231 (HER2-) | Dual-Drug ADC | >1000 |
| PNU-159682-ADC | >1000 | |
| MMAF-ADC | >1000 | |
| Non-binding Control | >1000 | |
| Note: These are representative values and may vary depending on experimental conditions. |
C. Cell Cycle Analysis by Flow Cytometry
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Protocol:
-
Seed KPL-4 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the dual-drug ADC, single-drug ADCs, or a vehicle control at a concentration equivalent to ~10x their respective IC50 values for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
The data will show an increase in the S-phase population for PNU-159682-treated cells, an increase in the G2/M phase for MMAF-treated cells, and an increase in both S and G2/M phases for the dual-drug ADC-treated cells, confirming the dual mechanism of action.[1]
Table 3: Expected Cell Cycle Distribution Changes
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | ~50-60% | ~20-30% | ~10-20% |
| PNU-159682-ADC | Decreased | Increased | Similar to control |
| MMAF-ADC | Decreased | Similar to control | Increased |
| Dual-Drug ADC | Decreased | Increased | Increased |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DAR | - Incomplete reduction of selenocysteine/cysteine. - Insufficient amount of payload-linker. - Deactivated payload-linker. | - Ensure freshness and correct concentration of reducing agents (DTT, TCEP). - Optimize the molar excess of the payload-linker conjugates. - Use freshly prepared or properly stored payload-linker solutions. |
| High Aggregation | - Hydrophobicity of the payloads. - High DAR. - Inappropriate buffer conditions. | - Optimize the DAR to balance potency and biophysical properties. - Include excipients like polysorbate in the final formulation. - Ensure the pH and ionic strength of the buffers are optimal for antibody stability. |
| Heterogeneous Product | - Non-specific conjugation. - Incomplete re-oxidation of native disulfides. | - Ensure the use of a site-specific conjugation strategy. - Optimize the DHAA concentration and incubation time for re-oxidation. |
| Low In Vitro Potency | - Inefficient internalization of the ADC. - Ineffective linker cleavage. - Cell line resistance to the payload. | - Confirm target antigen expression on the cell line. - Use a linker that is efficiently cleaved in the target cells. - Test the free payloads on the cell line to confirm sensitivity. |
Conclusion
The development of a dual-drug ADC with PNU-159682 and MMAF offers a promising approach to cancer therapy by targeting two distinct cellular pathways simultaneously. The site-specific conjugation methodology described herein allows for the creation of a homogeneous and well-defined therapeutic agent. The provided protocols offer a comprehensive guide for the generation, characterization, and in vitro evaluation of this novel class of ADCs. Careful optimization of each step is crucial to ensure the production of a safe and effective therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. academic.oup.com [academic.oup.com]
- 4. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 5. biorxiv.org [biorxiv.org]
- 6. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 7. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 8. accegen.com [accegen.com]
- 9. researchgate.net [researchgate.net]
- 10. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Mal-C2-Gly3-EDA-PNU-159682 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mal-C2-Gly3-EDA-PNU-159682, an antibody-drug conjugate (ADC) linker-payload, in preclinical patient-derived xenograft (PDX) models. This document includes summaries of in vivo efficacy data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
Introduction
This compound is a potent tool in the development of next-generation antibody-drug conjugates for targeted cancer therapy. It comprises a cleavable linker, Mal-C2-Gly3-EDA, and a highly potent cytotoxic agent, PNU-159682. PNU-159682 is a metabolite of the anthracycline nemorubicin and functions as a topoisomerase II inhibitor, leading to DNA damage and apoptotic cell death in cancer cells. PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered highly clinically relevant preclinical models as they retain the heterogeneity and microenvironment of the original human tumor.[1][2][3][4] The evaluation of ADCs containing this compound in PDX models provides a powerful platform to assess their anti-tumor efficacy and translational potential.
Data Presentation
The following tables summarize the in vivo efficacy of ADCs utilizing PNU-159682 in xenograft models. While the study by Holte et al. (2020) utilized cell line-derived xenografts (CDX), the data is highly relevant for understanding the potential of PNU-159682-based ADCs in vivo. The study by Tabariès et al. (2024) provides direct evidence of efficacy in a colorectal cancer PDX model.
Table 1: In Vivo Efficacy of a PNU-159682 Derivative ADC in Cell Line-Derived Xenograft (CDX) Models
| Cancer Type | Cell Line | Mouse Strain | Treatment | Dosing Regimen | Outcome | Reference |
| Non-Small Cell Lung Cancer | NCI-H292 | NOD-SCID | hCD46-19 ADC | Single 1.0 mg/kg Intravenous Injection | Complete tumor regression and durable responses. | [5] |
| Colorectal Cancer | SW480 | NOD-SCID | hCD46-19 ADC | Single 1.0 mg/kg Intravenous Injection | Complete tumor regression and durable responses. | [5] |
Table 2: In Vivo Efficacy of a PNU-159682 ADC in a Colorectal Cancer Patient-Derived Xenograft (PDX) Model
| Cancer Type | PDX Model | Mouse Strain | Treatment | Dosing Regimen | Outcome | Reference |
| Colorectal Cancer Liver Metastasis | Replacement-type growth pattern PDX | NOD-scid IL2Rgamma null (NSG) | Anti-Claudin-2 ADC | Two 0.3 mg/kg doses | Impaired development of liver metastases. | [6] |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol provides a general framework for the establishment of colorectal cancer PDX models, based on commonly used methodologies.
Materials:
-
Fresh human tumor tissue from consenting patients
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma null - NSG)
-
Sterile surgical instruments
-
Matrigel (or other basement membrane extract)
-
Growth medium (e.g., DMEM/F12) supplemented with antibiotics
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Procedure:
-
Tumor Tissue Collection and Processing:
-
Collect fresh tumor tissue from surgical resection or biopsy under sterile conditions.
-
Transport the tissue to the laboratory on ice in a sterile collection medium (e.g., DMEM/F12 with antibiotics).
-
In a sterile biosafety cabinet, wash the tissue with cold phosphate-buffered saline (PBS) to remove any blood or debris.
-
Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Implantation into Immunodeficient Mice:
-
Anesthetize the immunodeficient mouse (e.g., 6-8 week old female NSG mouse).
-
Shave and sterilize the site of implantation (typically subcutaneous on the flank or orthotopic, depending on the tumor type).
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Mix the tumor fragments with Matrigel (optional, but can improve engraftment rates).
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Administer analgesics as per institutional guidelines.
-
-
Tumor Growth Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by caliper measurements.
-
Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use, fixed for histological analysis, or used for the next passage.
-
For passaging, repeat the mincing and implantation procedure in new recipient mice.
-
Administration of this compound ADC in PDX Models
This protocol outlines the procedure for treating tumor-bearing mice with an ADC.
Materials:
-
Tumor-bearing PDX mice (tumors of a suitable size, e.g., 100-200 mm³)
-
Antibody-drug conjugate (e.g., anti-Claudin-2-Mal-C2-Gly3-EDA-PNU-159682) reconstituted in a sterile vehicle (e.g., PBS)
-
Syringes and needles suitable for intravenous or intraperitoneal injection
-
Animal balance
Procedure:
-
Animal Grouping and Randomization:
-
Once tumors in the PDX mice reach the desired size, randomize the animals into treatment and control groups.
-
Ensure that the average tumor volume is similar across all groups.
-
-
ADC Preparation and Dosing:
-
Reconstitute the lyophilized ADC in a sterile vehicle to the desired concentration.
-
Calculate the dose for each mouse based on its body weight and the prescribed mg/kg dosage.
-
-
ADC Administration:
-
Administer the ADC to the mice via the desired route of injection (e.g., intravenous via the tail vein or intraperitoneal).
-
Administer a vehicle control to the control group.
-
Follow the predetermined dosing schedule (e.g., single dose, or multiple doses over a period of time).
-
-
Efficacy Evaluation:
-
Monitor tumor growth in all groups by caliper measurements at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and resect the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) if applicable.
-
Visualizations
Signaling Pathway of PNU-159682 (Topoisomerase II Inhibition)
PNU-159682, the cytotoxic payload of the ADC, is a potent topoisomerase II inhibitor. Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. PNU-159682 stabilizes the covalent complex between topoisomerase II and DNA (the cleavage complex), preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and ultimately apoptosis.
Caption: Mechanism of action of a PNU-159682 ADC leading to apoptosis.
Experimental Workflow for ADC Efficacy Testing in PDX Models
The following diagram illustrates the key steps involved in evaluating the efficacy of an ADC, such as one containing this compound, in a PDX model.
Caption: Workflow for assessing ADC efficacy in PDX models.
References
Application Notes and Protocols for Measuring the Drug-to-Antibody Ratio (DAR) of PNU-159682 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682, a highly potent derivative of the anthracycline nemorubicin, is a promising cytotoxic payload for the development of next-generation Antibody-Drug Conjugates (ADCs).[1][][3][4] As a DNA topoisomerase II inhibitor, PNU-159682 offers exceptional potency against a wide range of cancer cell lines.[1][] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of any ADC, as it directly influences the therapeutic window, efficacy, and safety profile of the drug. An optimal DAR ensures sufficient potency while minimizing potential off-target toxicities. Therefore, accurate and robust analytical methods for DAR determination are paramount during the development and characterization of PNU-159682 ADCs.
This document provides detailed application notes and protocols for the measurement of the average DAR and the distribution of drug-loaded species in PNU-159682 ADCs using four common analytical techniques:
-
UV-Vis Spectrophotometry: For a rapid estimation of the average DAR.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): For determining the distribution of different drug-loaded ADC species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For analyzing the DAR of reduced ADC fragments.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For accurate mass determination and confirmation of DAR.
Signaling Pathway of PNU-159682
PNU-159682 exerts its cytotoxic effect primarily through the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and transcription. This leads to DNA damage and ultimately triggers apoptosis in cancer cells.
Experimental Workflow for DAR Measurement
The general workflow for determining the DAR of a PNU-159682 ADC involves several key steps, from sample preparation to data analysis. The choice of analytical technique will dictate the specific experimental path.
UV-Vis Spectrophotometry
This method provides a rapid and straightforward estimation of the average DAR based on the absorbance of the antibody and the payload at different wavelengths.
Protocol:
-
Determine Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated monoclonal antibody (mAb) at 280 nm and 480 nm. The absorbance at 480 nm should be negligible.
-
Measure the absorbance of a known concentration of PNU-159682 at 280 nm and 480 nm.
-
Calculate the molar extinction coefficients (ε) for both the mAb and PNU-159682 at both wavelengths using the Beer-Lambert law (A = εcl).
-
-
Sample Measurement:
-
Dilute the PNU-159682 ADC sample to a suitable concentration in a compatible buffer (e.g., PBS).
-
Measure the absorbance of the ADC sample at 280 nm (A280) and 480 nm (A480).
-
-
DAR Calculation:
-
Calculate the concentration of the antibody and the drug using the following equations:
-
Cdrug = A480 / εdrug, 480
-
CAb = (A280 - (εdrug, 280 * Cdrug)) / εAb, 280
-
-
Calculate the average DAR:
-
DAR = Cdrug / CAb
-
-
Data Presentation:
| Parameter | Value | Reference/Note |
| Monoclonal Antibody (IgG) | ||
| Molar Extinction Coefficient at 280 nm (εAb, 280) | 210,000 M-1cm-1 | Typical value for IgG |
| Molar Extinction Coefficient at 480 nm (εAb, 480) | 0 M-1cm-1 | Assumed negligible absorbance |
| PNU-159682 | ||
| Molar Extinction Coefficient at 480 nm (εdrug, 480) | Value to be determined empirically | |
| Molar Extinction Coefficient at 280 nm (εdrug, 280) | Value to be determined empirically | |
| PNU-159682 ADC Sample | ||
| Absorbance at 280 nm (A280) | e.g., 1.2 | Measured value |
| Absorbance at 480 nm (A480) | e.g., 0.15 | Measured value |
| Calculated Average DAR | Calculated Value |
Note: The extinction coefficient for PNU-159682 must be experimentally determined for accurate DAR calculation.
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates ADC species based on their hydrophobicity. Since PNU-159682 is a hydrophobic molecule, each conjugation increases the overall hydrophobicity of the ADC, allowing for the separation of species with different DARs (DAR0, DAR2, DAR4, etc.).
Protocol:
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for each resolved species (DAR0, DAR2, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ(% Peak Areai * DARi) / 100
-
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | e.g., 5.2 | e.g., 15 |
| DAR2 | e.g., 10.8 | e.g., 60 |
| DAR4 | e.g., 14.5 | e.g., 25 |
| Calculated Average DAR | e.g., 2.2 |
Note: The above data is hypothetical and for illustrative purposes. Actual retention times and peak distributions will vary.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is typically used to analyze the light and heavy chains of the ADC after reduction of the interchain disulfide bonds. This method allows for the determination of the drug distribution on each chain.
Protocol:
-
Sample Preparation (Reduction):
-
To 100 µg of the PNU-159682 ADC, add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the disulfide bonds.
-
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
Reversed-phase column (e.g., Agilent PLRP-S, 1000 Å, 8 µm).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C.
-
Detection Wavelength: 280 nm.
-
Gradient: A linear gradient from 20% to 60% Mobile Phase B over 40 minutes.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = ((Σ(% Peak AreaLi * DARLi)) + (Σ(% Peak AreaHi * DARHi))) / 100
-
-
Data Presentation:
| Chain Species | Retention Time (min) | Peak Area (%) |
| Light Chain (L0) | e.g., 15.1 | e.g., 40 |
| Light Chain + 1 Drug (L1) | e.g., 18.3 | e.g., 60 |
| Heavy Chain (H0) | e.g., 25.4 | e.g., 20 |
| Heavy Chain + 1 Drug (H1) | e.g., 28.9 | e.g., 50 |
| Heavy Chain + 2 Drugs (H2) | e.g., 31.2 | e.g., 30 |
| Calculated Average DAR | e.g., 2.0 |
Note: The above data is hypothetical and for illustrative purposes.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most accurate determination of the DAR by measuring the precise molecular weight of the intact ADC species.
Protocol:
-
Instrumentation and Column:
-
LC-MS system (e.g., Q-TOF or Orbitrap).
-
Size-exclusion chromatography (SEC) or reversed-phase column suitable for intact protein analysis.
-
-
LC Conditions (SEC example):
-
Mobile Phase: 100 mM Ammonium Acetate, pH 7.0.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30°C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 1000-5000 m/z.
-
Capillary Voltage: 3500 V.
-
Source Temperature: 150°C.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Calculate the mass of the conjugated drug-linker.
-
Determine the number of drugs conjugated for each species based on the mass shift from the unconjugated antibody.
-
Calculate the weighted average DAR based on the relative abundance of each species. A DAR of 1.9 has been reported for a PNU-159682 ADC.[5]
-
Data Presentation:
| DAR Species | Observed Mass (Da) | Calculated Mass (Da) | Relative Abundance (%) |
| DAR0 | e.g., 148,000 | 148,000 | e.g., 20 |
| DAR2 | e.g., 149,283 | 149,283.2 | e.g., 70 |
| DAR4 | e.g., 150,566 | 150,566.4 | e.g., 10 |
| Calculated Average DAR | e.g., 1.8 |
Note: The above data is hypothetical, based on a PNU-159682 molecular weight of 641.6 Da and a hypothetical linker mass. The reported DAR of 1.9 for a PNU-159682 ADC provides a valuable reference point.[5]
Conclusion
The accurate measurement of the drug-to-antibody ratio is a critical step in the development of PNU-159682 ADCs. The choice of analytical method will depend on the specific requirements of the analysis, from rapid screening with UV-Vis to detailed characterization with LC-MS. It is often recommended to use orthogonal methods to confirm the DAR and gain a comprehensive understanding of the ADC's composition. The protocols and data presentation formats provided in these application notes serve as a guide for researchers to establish robust and reliable methods for the characterization of PNU-159682 ADCs.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability and Solubility of PNU-159682 Antibody-Drug Conjugates
Welcome to the technical support center for PNU-159682 linker drugs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common stability and solubility challenges encountered during the experimental process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development of PNU-159682-based Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation, purification, and storage of PNU-159682 ADCs.
Issue 1: My PNU-159682 ADC is showing signs of aggregation.
-
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
An increase in high molecular weight species (HMWS) detected by Size Exclusion Chromatography (SEC).[1][]
-
Inconsistent results in cell-based assays.
-
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Hydrophobicity of the Payload-Linker | The inherent hydrophobicity of PNU-159682 can lead to aggregation, especially at higher drug-to-antibody ratios (DAR).[3][4][5][6][] Consider incorporating a hydrophilic linker, such as one containing polyethylene glycol (PEG), to improve solubility.[8] |
| Unfavorable Buffer Conditions | The pH and salt concentration of your buffer can significantly impact ADC stability.[3] Perform a buffer screen to identify the optimal pH and excipients for your specific ADC. A common starting point is a buffer with a pH around 6.0 and the inclusion of stabilizers like polysorbates. |
| High Drug-to-Antibody Ratio (DAR) | A high DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[] If aggregation is a persistent issue, consider reducing the target DAR. |
| Conjugation Chemistry | The conjugation process itself can introduce stress that leads to aggregation. If using a cysteine-based conjugation, ensure that the reduction and re-oxidation steps are optimized to prevent the formation of misfolded antibodies.[9] Consider using site-specific conjugation technologies like THIOMAB™ to produce more homogeneous and stable ADCs.[8][9][10][11][12] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can denature the antibody and cause aggregation.[1] Aliquot your ADC into single-use vials to minimize freeze-thaw cycles. |
| Storage Temperature | Storing the ADC at an inappropriate temperature can lead to instability. For short-term storage (days to weeks), 2-8°C is often recommended. For long-term storage, -20°C or -80°C may be suitable, but this should be determined empirically for your specific ADC.[13] |
Issue 2: The PNU-159682 linker is cleaving prematurely, leading to off-target toxicity.
-
Symptoms:
-
Detection of free PNU-159682 in plasma or serum stability assays.
-
Higher than expected toxicity in in vivo models.
-
A decrease in the average DAR over time.
-
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Linker Instability in Circulation | Some linkers are susceptible to cleavage by plasma enzymes. If you are using a protease-cleavable linker (e.g., valine-citrulline), consider switching to a more stable linker chemistry. Non-cleavable linkers or linkers that require intracellular enzymes for cleavage (e.g., glucuronidase-cleavable linkers) can offer improved plasma stability. |
| Presence of Reducing Agents | If a disulfide linker is employed, residual reducing agents from the conjugation process can cause premature cleavage. Ensure thorough removal of any reducing agents after the conjugation step using methods like dialysis or diafiltration.[1] |
| Incorrect Linker for the Application | The choice of linker should be appropriate for the target and the desired mechanism of action. For targets that are not efficiently internalized, a highly stable linker may be necessary to ensure the ADC reaches the tumor microenvironment intact. |
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and why is it used in ADCs?
A1: PNU-159682 is a highly potent metabolite of the anthracycline nemorubicin.[][4][14][15] It is a DNA topoisomerase II inhibitor and is reported to be over 3,000 times more cytotoxic than its parent compounds, doxorubicin and nemorubicin.[][13][16] Its extreme potency makes it an attractive payload for ADCs, as a smaller amount of the drug is needed to achieve a therapeutic effect, potentially widening the therapeutic window.
Q2: How can I improve the solubility of my PNU-159682 linker drug?
A2: Improving the solubility of PNU-159682 ADCs often involves modifications to the linker. Incorporating hydrophilic moieties, such as polyethylene glycol (PEG) chains, into the linker can significantly enhance the overall solubility of the conjugate.[8] Additionally, optimizing the formulation by screening different buffers and excipients can help to maintain the ADC in solution.[17][18]
Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for a PNU-159682 ADC?
A3: The optimal DAR is a balance between efficacy and developability. A higher DAR can increase potency but may also lead to increased aggregation and faster clearance from circulation.[] The ideal DAR for a PNU-159682 ADC should be determined empirically for each specific antibody and linker combination. A DAR of around 4 has been used in some PNU-159682 ADC formats.[19]
Q4: Which analytical techniques are essential for characterizing the stability of PNU-159682 ADCs?
A4: Several analytical techniques are crucial for assessing the stability of PNU-159682 ADCs:
-
Size Exclusion Chromatography (SEC): To quantify the percentage of monomer, aggregate, and fragment.[1][3][14][16][20][21]
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[1][8][10][22][23]
-
Mass Spectrometry (MS): To confirm the identity of the ADC and to detect any degradation products or premature cleavage of the linker-payload.[21]
-
Plasma/Serum Stability Assays: To evaluate the stability of the ADC in a biological matrix by monitoring changes in DAR over time.[24][25]
Quantitative Data Summary
The following tables provide a summary of stability data for illustrative PNU-159682 ADCs and a comparison of different linker technologies.
Table 1: Illustrative Serum Stability of PNU-159682 ADCs
| ADC Construct | Serum Source | Incubation Time (days) | % ADC Remaining | Reference |
| cAC10-Gly5-PNU | Human | 7 | ~85% | [24] |
| cAC10-Gly5-PNU | Cynomolgus Monkey | 7 | ~90% | [24] |
| cAC10-Gly5-PNU | Rat | 7 | ~75% | [24] |
| cAC10-Gly5-PNU | Mouse | 7 | ~60% | [24] |
| NAV-001-PNU | Cynomolgus Monkey | 14 | >99% (intact) | [19][25] |
Disclaimer: The data presented is for illustrative purposes and may not be directly comparable across different studies due to variations in experimental conditions.
Table 2: General Comparison of Linker Technologies for ADCs
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Advantages | Key Disadvantages |
| Hydrazone | Acid-labile (endosomal pH) | Low to Moderate | Simple chemistry | Prone to premature release |
| Disulfide | Reduction (intracellular glutathione) | Moderate | Good for intracellular release | Can be unstable in plasma |
| Peptide (e.g., Val-Cit) | Protease (e.g., Cathepsin B) | Moderate to High | Widely used, effective | Can be cleaved by extracellular proteases |
| Glucuronide | β-glucuronidase | High | Highly stable in plasma | Requires enzyme for release |
| Non-cleavable (e.g., SMCC) | Proteasomal degradation | Very High | Very stable in circulation | Payload remains attached to amino acid |
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
Objective: To quantify the percentage of monomer, aggregate, and fragment in a PNU-159682 ADC sample.
-
Methodology:
-
Column: Utilize a size exclusion column suitable for monoclonal antibody separations (e.g., AdvanceBio SEC 300Å).[3][16]
-
Mobile Phase: A typical mobile phase consists of a phosphate buffer with a physiological salt concentration (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4).[1] For hydrophobic ADCs, the addition of a small amount of organic solvent (e.g., isopropanol) may be necessary to prevent secondary interactions with the column.[20]
-
Flow Rate: Set a flow rate that ensures optimal separation, typically between 0.5 and 1.0 mL/min.[1]
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[20]
-
Injection and Detection: Inject an appropriate volume (e.g., 10-20 µL) of the prepared sample. Monitor the eluent at a UV wavelength of 280 nm.[1]
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the main peak (monomer), and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Site-Specific Conjugation of PNU-159682 to a THIOMAB™
-
Objective: To conjugate a thiol-reactive PNU-159682 linker-drug to an engineered cysteine residue on a THIOMAB™.
-
Methodology:
-
Antibody Reduction: Partially reduce the THIOMAB™ to uncap the engineered cysteine residues. This can be achieved by incubating the antibody with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a specific molar ratio and temperature (e.g., 10:1 TCEP:antibody, 30 minutes at room temperature).[]
-
Removal of Reducing Agent: Immediately after reduction, remove the excess TCEP using a desalting column or diafiltration to prevent re-capping of the cysteines.
-
Conjugation: Add the maleimide-functionalized PNU-159682 linker-drug to the reduced THIOMAB™ solution. The reaction is typically carried out at a slight molar excess of the linker-drug at room temperature for 1-2 hours.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like N-acetylcysteine.
-
Purification: Purify the resulting ADC using methods such as protein A chromatography, size exclusion chromatography, or hydrophobic interaction chromatography to remove unconjugated antibody, excess linker-drug, and any aggregates.
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity using HIC, SEC, and mass spectrometry.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to PNU-159682 ADC development.
Caption: A generalized experimental workflow for the preparation and characterization of PNU-159682 ADCs.
Caption: A troubleshooting decision tree for addressing aggregation issues in PNU-159682 ADC development.
Caption: The mechanism of action for a PNU-159682 ADC, from receptor binding to the induction of apoptosis.
References
- 1. waters.com [waters.com]
- 3. hpst.cz [hpst.cz]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ThioMAb Drug Conjugates: Optimizing the Re-Oxidation Reaction for Conjugation | AIChE [proceedings.aiche.org]
- 10. agilent.com [agilent.com]
- 11. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]
- 12. thno.org [thno.org]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. One-stop Solution for Antibody-Drug Conjugates (ADCs) Formulation Development - CD Formulation [formulationbio.com]
- 18. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NAV-001, a high-efficacy antibody-drug conjugate targeting mesothelin with improved delivery of a potent payload by counteracting MUC16/CA125 inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. agilent.com [agilent.com]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: PNU-159682 Derivatives and ABCB1-Mediated Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of ATP-binding cassette subfamily B member 1 (ABCB1) expression on the potency of PNU-159682 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of ABCB1 expression on the potency of PNU-159682 and its derivatives?
A1: PNU-159682 is a highly potent anthracycline derivative.[1] Studies have shown that while the parental PNU-159682's potency is not significantly affected by ABCB1 expression, certain derivatives, such as PNU-EDA, exhibit decreased potency in cancer cell lines with increased ABCB1 (also known as MDR1) expression.[2] This is attributed to the function of ABCB1 as an efflux pump, which actively transports the PNU-159682 derivative out of the cancer cell, reducing its intracellular concentration and thereby its cytotoxic effect.
Q2: We are observing high variability in the IC50 values of our PNU-159682 derivative ADC in our in vitro assays. Could ABCB1 expression be a factor?
A2: Yes, variability in ABCB1 expression among your cell lines, or even within a cell line population over different passages, can lead to inconsistent IC50 values. If your ADC's payload is a substrate of ABCB1, cells with higher ABCB1 expression will be more resistant, resulting in a higher IC50 value. It is crucial to characterize and monitor ABCB1 expression levels in your cell models.
Q3: How can we determine if our PNU-159682 derivative is a substrate of ABCB1?
A3: A common method is to compare the cytotoxicity of the derivative in a parental cell line with low or no ABCB1 expression to a subline that has been engineered to overexpress ABCB1. A significant increase in the IC50 value in the ABCB1-overexpressing line suggests that your compound is a substrate. Additionally, you can perform drug efflux assays using fluorescent ABCB1 substrates like Rhodamine 123 or Calcein AM in the presence and absence of your compound to assess its inhibitory effect on the transporter, which can indicate an interaction.
Q4: If our PNU-159682 derivative is susceptible to ABCB1-mediated efflux, what strategies can we employ to overcome this resistance?
A4: Several strategies can be considered. One approach is to co-administer a potent ABCB1 inhibitor. Another is to design next-generation derivatives with chemical modifications that reduce their affinity for the ABCB1 transporter. Furthermore, utilizing antibody-drug conjugate (ADC) technology with a high drug-to-antibody ratio (DAR) can sometimes overcome resistance by delivering a higher payload concentration to the target cells.
Data Presentation
Table 1: Comparative Cytotoxicity of PNU-159682 and a Derivative in Human Cancer Cell Lines
| Compound | Cell Line | Histotype | ABCB1 Expression Status | IC70 (nmol/L) | Reference |
| PNU-159682 | HT-29 | Colon Adenocarcinoma | Not Specified | 0.081 | [3] |
| PNU-159682 | A2780 | Ovarian Carcinoma | Not Specified | 0.122 | [3] |
| PNU-159682 | DU145 | Prostate Carcinoma | Not Specified | 0.165 | [3] |
| PNU-159682 | EM-2 | Myelogenous Leukemia | Not Specified | 0.073 | [3] |
| PNU-159682 | Jurkat | Acute T-cell Leukemia | Not Specified | 0.577 | [3] |
| PNU-159682 | CEM | Acute Lymphoblastic Leukemia | Not Specified | 0.138 | [3] |
| 2G10-PNU159682 (ADC) | Capan-1 | Pancreatic Adenocarcinoma | CDCP1-positive | 0.00323 | [4] |
| 2G10-PNU159682 (ADC) | HPAF-II | Pancreatic Adenocarcinoma | CDCP1-positive | 0.04032 | [4] |
| 2G10-PNU159682 (ADC) | MCF-7 | Breast Adenocarcinoma | CDCP1-negative | >10 | [4] |
Note: The data for PNU-159682 and the 2G10-PNU159682 ADC are from different studies and are presented here for illustrative purposes. Direct comparison of potency should be made within the same study under identical experimental conditions. A study has noted a correlation between lower potency of the PNU-159682 derivative, PNU-EDA, and increased ABCB1 expression, a trend not observed with the parent compound PNU-159682.[2]
Experimental Protocols
In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted for determining the cytotoxicity of PNU-159682 derivatives.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (with known ABCB1 expression status)
-
Complete culture medium
-
PNU-159682 derivative stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the PNU-159682 derivative in complete culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.
Determination of ABCB1 Protein Expression by Western Blot
Materials:
-
Cell lysates from cancer cell lines
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ABCB1
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ABCB1 antibody and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression of ABCB1, normalized to the loading control.
Mandatory Visualization
Caption: ABCB1-mediated efflux of a PNU-159682 derivative.
Caption: Workflow for in vitro cytotoxicity (SRB) assay.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Variation in cell passage number leading to altered ABCB1 expression. 2. Inconsistent cell seeding density. 3. Fluctuation in incubation times. 4. Degradation of the PNU-159682 derivative. | 1. Use cells within a narrow passage number range and regularly verify ABCB1 expression. 2. Ensure accurate cell counting and consistent seeding density. 3. Standardize all incubation times precisely. 4. Prepare fresh dilutions of the compound for each experiment from a properly stored stock. |
| High IC50 value in a cell line expected to be sensitive | 1. Undiagnosed high expression of ABCB1 in the cell line. 2. The specific PNU-159682 derivative is a strong substrate for ABCB1. 3. The ADC is not being internalized efficiently by the target cells. | 1. Characterize ABCB1 expression in the cell line using Western blot or qPCR. 2. Test the derivative in a cell line known to have low ABCB1 expression for comparison. 3. Verify target antigen expression and ADC binding. |
| No significant difference in IC50 between ABCB1-low and ABCB1-high cell lines | 1. The specific PNU-159682 derivative is not a substrate for ABCB1. 2. The cytotoxic potency of the derivative is extremely high, masking the effect of efflux. 3. The ABCB1 transporter in the high-expressing cell line is non-functional. | 1. This could be a desirable property; confirm with direct efflux assays. 2. Perform experiments over a wider and lower concentration range. 3. Verify the functionality of the ABCB1 transporter using a known fluorescent substrate. |
| High background in SRB assay | 1. Incomplete removal of unbound SRB dye. 2. Contamination of the cell culture. | 1. Ensure thorough washing with 1% acetic acid after SRB staining. 2. Regularly test for mycoplasma and maintain aseptic techniques. |
References
Troubleshooting inconsistent results in PNU-159682 cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PNU-159682 in cytotoxicity assays. The information is tailored for scientists and drug development professionals to address common challenges and ensure reliable, consistent results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 values for PNU-159682 are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values for a highly potent compound like PNU-159682 can stem from several factors, ranging from technical variability to the inherent biology of the assay system.
Potential Causes and Solutions:
-
Compound Handling and Stability:
-
Issue: PNU-159682 is susceptible to degradation. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to a decrease in potency.
-
Solution: Aliquot stock solutions after the initial preparation to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. Prepare fresh dilutions from a stock aliquot for each experiment.
-
-
Pipetting Accuracy at Low Concentrations:
-
Issue: The high potency of PNU-159682 (with IC50 values often in the sub-nanomolar range) requires accurate serial dilutions. Minor pipetting errors at these low concentrations can lead to significant variations in the final concentration.[1]
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For serial dilutions, perform larger volume dilutions where possible to minimize the impact of small volume errors.
-
-
Cell Seeding and Density:
-
Issue: Uneven cell distribution in the microplate wells is a common source of variability. Cell density can also influence the apparent cytotoxicity of a compound.
-
Solution: Ensure a homogenous single-cell suspension before and during plating. Determine the optimal cell seeding density for your specific cell line and assay duration through preliminary experiments.
-
-
Solvent Effects:
-
Issue: PNU-159682 is typically dissolved in DMSO.[2] High concentrations of DMSO can be cytotoxic to cells and may confound the results.
-
Solution: Ensure the final DMSO concentration is consistent across all wells, including controls, and is kept at a non-toxic level (typically below 0.5%).
-
Q2: I'm observing a U-shaped dose-response curve, where cell viability appears to increase at higher concentrations of PNU-159682. Why is this happening?
This paradoxical U-shaped or biphasic dose-response curve is a known artifact in cytotoxicity assays, especially with certain compounds and assay formats.
Potential Causes and Solutions:
-
Compound Precipitation:
-
Issue: At high concentrations, PNU-159682 may precipitate out of the culture medium. These precipitates can interfere with the optical readings of colorimetric or fluorometric assays, leading to artificially high signals that are misinterpreted as increased cell viability.
-
Solution: Visually inspect the wells of your assay plate under a microscope for any signs of precipitation before adding the assay reagents. Determine the solubility limit of PNU-159682 in your specific culture medium.
-
-
Direct Assay Interference:
-
Issue: PNU-159682, as a colored compound (anthracyclines are typically reddish), may directly interact with the assay reagents. For instance, it could chemically reduce the MTT or resazurin reagent, leading to a color change that is independent of cellular metabolic activity.
-
Solution: Run cell-free controls containing the same concentrations of PNU-159682 in culture medium to assess for any direct chemical reduction of the assay substrate.
-
Q3: My MTT/MTS assay results are not correlating with results from an LDH release assay. What could be the reason?
Discrepancies between different cytotoxicity assays are often due to the fact that they measure different cellular endpoints.
Potential Causes and Solutions:
-
Different Biological Endpoints:
-
MTT/MTS Assays: These assays measure metabolic activity, which is an indicator of cell viability. A reduction in signal indicates a decrease in metabolic function, which may or may not correlate directly with cell death.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, which is a direct marker of cytotoxicity and cell lysis.
-
Solution: It's possible that PNU-159682 is inducing a cytostatic effect (inhibiting proliferation and metabolic activity) at concentrations that are not yet causing widespread cell lysis. It is also a known mechanism of PNU-159682 to cause S-phase cell cycle arrest.[2] To get a more complete picture, consider using a third, complementary assay, such as a caspase activity assay to measure apoptosis, or direct cell counting with a viability dye like trypan blue.
-
-
Timing of Assay Measurement:
-
Issue: The kinetics of metabolic inhibition and membrane damage can differ. A decrease in metabolic activity may be an earlier event than the loss of membrane integrity.
-
Solution: Perform a time-course experiment, measuring cytotoxicity at different time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic response.
-
Data Presentation
Table 1: Summary of PNU-159682 In Vitro Potency
| Cell Line | Histotype | Assay Type | IC50 / IC70 (nM) | Reference |
| HT-29 | Colon Carcinoma | Sulforhodamine B | IC70: 0.577 | [3] |
| A2780 | Ovarian Carcinoma | Sulforhodamine B | IC70: 0.39 | [3] |
| DU145 | Prostate Carcinoma | Sulforhodamine B | IC70: 0.128 | [3] |
| EM-2 | Leukemia | Sulforhodamine B | IC70: 0.081 | [3] |
| Jurkat | Leukemia | Sulforhodamine B | IC70: 0.086 | [3] |
| CEM | Leukemia | Sulforhodamine B | IC70: 0.075 | [3] |
| SKRC-52 | Renal Carcinoma | Not Specified | IC50: 25 | [3] |
| BJAB.Luc | B-cell Lymphoma | Cell Viability Assay | IC50: 0.058 | [3] |
| Granta-519 | Mantle Cell Lymphoma | Cell Viability Assay | IC50: 0.030 | [3] |
| SuDHL4.Luc | B-cell Lymphoma | Cell Viability Assay | IC50: 0.0221 | [3] |
| WSU-DLCL2 | B-cell Lymphoma | Cell Viability Assay | IC50: 0.01 | [3] |
Experimental Protocols
MTT Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of PNU-159682 and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
LDH Release Assay Protocol
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
Reagents:
-
Commercially available LDH cytotoxicity assay kit (recommended for consistency).
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Sample Collection: After the treatment incubation, carefully collect a portion of the cell culture supernatant from each well. Be careful not to disturb the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).
Visualizations
Caption: PNU-159682 induced DNA damage and apoptosis signaling pathway.
Caption: A generalized experimental workflow for a cytotoxicity assay.
Caption: A troubleshooting decision tree for inconsistent cytotoxicity assay results.
References
Technical Support Center: PNU-159682 Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with PNU-159682 antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may arise during the development and evaluation of PNU-159682 ADCs.
| Issue | Potential Cause | Recommended Action |
| High off-target toxicity in vitro (e.g., cytotoxicity to antigen-negative cells) | 1. Linker instability: Premature cleavage of the linker in the culture medium, releasing the free payload. 2. Non-specific uptake: The ADC is being taken up by cells through mechanisms other than antigen-mediated endocytosis. | 1. Assess linker stability: Perform an in vitro plasma stability assay to quantify the rate of payload release over time. Consider using a more stable linker chemistry. 2. Control for non-specific uptake: Include an isotype control ADC in your cytotoxicity assays. If the isotype control shows significant toxicity, this suggests non-specific uptake. Consider modifying the antibody's Fc region to reduce Fc-mediated uptake. |
| Inconsistent Drug-to-Antibody Ratio (DAR) | 1. Inefficient conjugation: The conjugation reaction is not going to completion. 2. Antibody heterogeneity: The antibody has a variable number of available conjugation sites. | 1. Optimize conjugation conditions: Adjust reaction parameters such as pH, temperature, and reagent concentrations. 2. Purify the ADC: Use chromatography techniques (e.g., hydrophobic interaction chromatography) to isolate the ADC with the desired DAR. Consider site-specific conjugation methods for more homogeneous products. |
| Unexpected in vivo toxicity (e.g., severe weight loss, hematological toxicities) | 1. On-target, off-tumor toxicity: The target antigen is expressed on normal tissues. 2. Premature payload release: The linker is unstable in vivo. 3. High Cmax of the ADC: The initial concentration of the ADC after administration is too high. | 1. Evaluate target expression in normal tissues: Use techniques like immunohistochemistry to assess antigen expression in a panel of normal tissues from the relevant species. 2. Analyze ADC stability in vivo: Measure the concentration of free payload in plasma over time. 3. Consider dose fractionation: Administering the total dose in smaller, more frequent injections can lower the Cmax and potentially reduce toxicity.[1] |
| Lack of in vivo efficacy despite potent in vitro cytotoxicity | 1. Poor tumor penetration: The ADC is not effectively reaching the tumor site. 2. Rapid clearance of the ADC: The ADC is being cleared from circulation before it can accumulate in the tumor. | 1. Assess tumor penetration: Use imaging techniques with a labeled ADC to visualize its distribution. 2. Pharmacokinetic analysis: Determine the half-life of the ADC in vivo. Modifications to the antibody or linker may be necessary to improve its pharmacokinetic profile. |
Frequently Asked Questions (FAQs)
Payload and Mechanism of Action
Q1: What is the mechanism of action of PNU-159682?
PNU-159682 is a highly potent anthracycline derivative that acts as a DNA topoisomerase II inhibitor.[2] Its primary mechanism involves intercalating into DNA and forming covalent adducts, which leads to double-strand DNA breaks.[3] This DNA damage triggers cell cycle arrest, primarily in the S-phase, and ultimately induces apoptosis in rapidly dividing tumor cells.[4][5]
Q2: How does the potency of PNU-159682 compare to other common ADC payloads?
PNU-159682 is exceptionally potent, with cytotoxic activity several hundred to thousands of times stronger than its parent compound, doxorubicin.[3][6] Its IC70 values against a panel of human tumor cell lines are in the subnanomolar range (0.07-0.58 nM).
Linker and Conjugation
Q3: What types of linkers are recommended for PNU-159682?
Cleavable linkers, such as peptide-based (e.g., valine-citrulline) or disulfide linkers, are commonly used for PNU-159682.[3] The choice of linker is critical as it influences the stability of the ADC in circulation and the efficiency of payload release within the target cell.[3]
Q4: Why is site-specific conjugation beneficial for PNU-159682 ADCs?
Site-specific conjugation produces a more homogeneous ADC with a defined drug-to-antibody ratio (DAR). This can lead to improved pharmacokinetics, a better therapeutic index, and a more predictable toxicity profile compared to traditional, non-specific conjugation methods that result in a heterogeneous mixture of ADCs.
Off-Target Toxicity
Q5: What are the common off-target toxicities associated with PNU-159682 ADCs?
Due to its DNA-damaging mechanism, hematological toxicities such as neutropenia and thrombocytopenia are potential off-target effects of PNU-159682 ADCs, as hematopoietic precursor cells are sensitive to cytotoxic agents.[7] While PNU-159682 is an anthracycline, it has been noted to be without the dose-limiting cardiotoxicity associated with doxorubicin.[2]
Q6: How can I minimize the risk of on-target, off-tumor toxicity?
On-target, off-tumor toxicity occurs when the ADC binds to its target on normal, healthy tissues. To mitigate this, it is crucial to:
-
Select a target antigen with high tumor-specific expression: The ideal target should be highly expressed on tumor cells with minimal to no expression on vital healthy tissues.
-
Modulate antibody affinity: In some cases, reducing the binding affinity of the antibody can decrease its uptake in normal tissues with low antigen expression while maintaining sufficient binding to tumor cells with high antigen expression.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of PNU-159682
| Cell Line | IC70 (nM) |
| HT-29 (Colon) | 0.577 |
| A2780 (Ovarian) | 0.39 |
| DU145 (Prostate) | 0.128 |
| EM-2 (Leukemia) | 0.081 |
| Jurkat (Leukemia) | 0.086 |
| CEM (Leukemia) | 0.075 |
Data extracted from Quintieri et al., 2005.
Table 2: Preclinical Toxicology Data for a PNU-159682-based ADC
| ADC | Highest Non-Severely Toxic Dose (HNSTD) in Non-Human Primates |
| NBE-002 (ROR1-targeting) | ~1 mg/kg |
Data from a presentation on NBE-002, a PNU-159682-based ADC.
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the stability of the PNU-159682 ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubate the ADC at a concentration of 100 µg/mL in plasma (human, mouse, rat) at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released PNU-159682.
-
Quantification Methods:
-
ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to directly measure the intact ADC and the free payload.
-
In Vivo Toxicology Study
Objective: To evaluate the safety and tolerability of the PNU-159682 ADC in a relevant animal model.
Methodology:
-
Species Selection: Choose a relevant species in which the antibody is cross-reactive. Non-human primates are often used for ADCs.
-
Dose Administration: Administer single or multiple doses of the ADC intravenously. Include a vehicle control group.
-
Monitoring:
-
Observe the animals for clinical signs of toxicity daily.
-
Monitor body weight regularly.
-
Collect blood samples at predetermined time points for hematology and clinical chemistry analysis.
-
Collect plasma for toxicokinetic analysis of the ADC and free payload.
-
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect a comprehensive set of tissues for histopathological examination to identify any target organs of toxicity.
Visualizations
Caption: Mechanism of action of a PNU-159682 ADC.
Caption: Workflow for assessing PNU-159682 ADC off-target toxicity.
References
- 1. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. viviabiotech.com [viviabiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Enhancing the Therapeutic Index of Mal-C2-Gly3-EDA-PNU-159682
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the antibody-drug conjugate (ADC) linker-payload, Mal-C2-Gly3-EDA-PNU-159682.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a drug-linker conjugate used for the development of antibody-drug conjugates (ADCs).[1][2] It comprises a highly potent cytotoxic payload, PNU-159682, connected to a maleimide-containing linker, Mal-C2-Gly3-EDA.[1][2] PNU-159682 is a metabolite of the anthracycline nemorubicin and functions as a potent DNA topoisomerase II inhibitor.[3] The Mal-C2-Gly3-EDA linker is designed to be cleaved within the target cell, releasing the cytotoxic payload.
Q2: What is the mechanism of action of PNU-159682?
A2: PNU-159682 exerts its cytotoxic effect by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[3] This inhibition leads to DNA double-strand breaks, ultimately triggering cell cycle arrest in the S-phase and subsequent apoptosis (programmed cell death).[4]
Q3: What are the key advantages of using PNU-159682 as an ADC payload?
A3: PNU-159682 is an exceptionally potent cytotoxic agent, reportedly thousands of times more potent than doxorubicin.[5] This high potency allows for effective cell killing even at low concentrations, which is advantageous for targeting tumors with lower antigen expression. Additionally, PNU-159682 has been shown to be effective against drug-resistant cancer cells and is not a substrate for some common drug efflux pumps, potentially overcoming certain mechanisms of chemotherapy resistance.
Q4: What is the role of the Mal-C2-Gly3-EDA linker?
A4: The Mal-C2-Gly3-EDA linker serves to connect the PNU-159682 payload to the antibody. It is designed to be stable in systemic circulation, preventing premature release of the highly toxic payload and minimizing off-target toxicity.[6] The linker contains sites that are intended to be cleaved by enzymes within the target cancer cell, ensuring the specific release of PNU-159682 where it is intended to act.
Q5: How can the therapeutic index of an ADC with this payload be enhanced?
A5: Enhancing the therapeutic index involves maximizing the anti-tumor efficacy while minimizing toxicity to healthy tissues. Strategies include:
-
Optimizing the Drug-to-Antibody Ratio (DAR): A higher DAR can increase potency but may also lead to aggregation and faster clearance. Finding the optimal DAR is crucial.[6]
-
Improving Linker Stability: Ensuring the linker is stable in circulation and only releases the payload in the tumor microenvironment is key to reducing off-target toxicity.[7]
-
Antibody Engineering: Modifying the antibody to improve its tumor-targeting properties and reduce non-specific uptake can enhance the therapeutic window.[8]
-
Managing Hydrophobicity: The hydrophobicity of the PNU-159682 payload can lead to ADC aggregation. Formulation optimization and the use of hydrophilic linkers can mitigate this.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) or Inefficient Conjugation
-
Question: We are observing a low DAR after conjugating our antibody with this compound. What are the potential causes and solutions?
-
Answer:
-
Incomplete Antibody Reduction: For thiol-maleimide conjugation, ensure complete reduction of the antibody's interchain disulfide bonds. Optimize the concentration and incubation time of the reducing agent (e.g., TCEP).
-
Hydrolysis of Maleimide: The maleimide group on the linker is susceptible to hydrolysis at high pH. Maintain a pH between 6.5 and 7.5 during conjugation.[9]
-
Hydrophobicity of the Drug-Linker: The hydrophobicity of PNU-159682 can lead to poor solubility in aqueous buffers, reducing its availability for conjugation. Consider adding a small amount of a co-solvent like DMSO to the reaction mixture.
-
Premature Payload Release: If the linker is unstable under your conjugation conditions, the payload may be lost before conjugation. Ensure the conjugation buffer is free of enzymes that could cleave the linker.
-
Issue 2: ADC Aggregation
-
Question: Our ADC with PNU-159682 is showing signs of aggregation. How can we address this?
-
Answer:
-
High DAR: A high number of hydrophobic PNU-159682 molecules per antibody can increase the propensity for aggregation.[6] Consider targeting a lower DAR.
-
Formulation: Optimize the formulation buffer. The pH and excipients can significantly impact ADC stability.
-
Hydrophilic Linkers: While you are using a specific linker, for future constructs, consider incorporating hydrophilic linkers (e.g., PEG) to counteract the hydrophobicity of the payload.[9]
-
Purification: Use size-exclusion chromatography (SEC) to remove aggregates from your final ADC preparation.
-
Issue 3: Inconsistent In Vitro Cytotoxicity Results
-
Question: We are observing variable IC50 values in our in vitro cytotoxicity assays. What could be the cause?
-
Answer:
-
ADC Heterogeneity: Inconsistent DAR and the presence of aggregates can lead to variability in potency. Ensure you are using a well-characterized and purified ADC preparation for your assays.
-
Cell Line Integrity: Ensure the target antigen expression on your cell lines is stable and consistent between experiments.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation time, and the method for measuring cell viability (e.g., MTT, CellTiter-Glo).
-
Issue 4: High Off-Target Toxicity in In Vivo Studies
-
Question: Our in vivo studies are showing significant toxicity in the control groups or at doses where we don't expect to see such effects. What could be the reason?
-
Answer:
-
Linker Instability: The linker may be unstable in vivo, leading to premature release of PNU-159682 into circulation.[10] This can cause systemic toxicity. Assess the in vivo stability of your ADC.
-
Non-specific Uptake: The antibody itself might be taken up by non-target tissues. Consider using an isotype control ADC to assess non-specific toxicity.
-
Payload-related Toxicity: PNU-159682 is extremely potent, and even small amounts of prematurely released drug can cause toxicity.[5] A thorough toxicological evaluation is necessary.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of PNU-159682
| Cell Line | Cancer Type | IC70 (nmol/L) |
| HT-29 | Colon | 0.58 |
| A2780 | Ovarian | 0.07 |
| DU145 | Prostate | 0.15 |
| EM-2 | - | 0.12 |
| Jurkat | Leukemia | 0.11 |
| CEM | Leukemia | 0.10 |
Data extracted from a study comparing the cytotoxicity of PNU-159682 with doxorubicin and MMDX.[3]
Table 2: In Vivo Efficacy of a PNU-159682-based ADC
| Tumor Model | ADC Target | Dose | Outcome |
| Non-Small Cell Lung Cancer (NSCLC) Xenograft | CD46 | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses |
| Colorectal Cancer Xenograft | CD46 | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses |
| SKRC-52 Kidney Cancer Xenograft | CAIX | 25 nmol/kg | Effective antitumor effect |
| Disseminated Murine L1210 Leukemia | - | 15 µg/kg (i.v.) | Antitumor activity |
| MX-1 Human Mammary Carcinoma Xenograft | - | 4 µg/kg | Antitumor activity |
Data compiled from multiple preclinical studies.[3][11][12]
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation via Thiol-Maleimide Chemistry
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.2-7.4).
-
-
Antibody Reduction:
-
Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Add the dissolved drug-linker to the reduced antibody solution at a desired molar ratio (e.g., 5-10 fold excess of drug-linker to antibody).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis at 280 nm).
-
Determine the average DAR using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a relevant isotype control ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: In Vivo Xenograft Efficacy Study
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Implantation:
-
Subcutaneously implant a human cancer cell line that expresses the target antigen of your antibody.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and different doses of the therapeutic ADC).
-
Administer the treatments intravenously at a predetermined schedule (e.g., once a week for three weeks).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint:
-
Euthanize the animals when the tumors reach a predetermined size or at the end of the study.
-
Excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Caption: Experimental workflow for ADC development and evaluation.
Caption: PNU-159682 mechanism of action signaling pathway.
Caption: Troubleshooting decision tree for ADC experiments.
References
- 1. This compound | Drug-Linker Conjugates for ADC | 2259318-53-9 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]
- 4. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. Chemically-defined antibody- and small molecule-drug conjugates for in vivo tumor targeting applications: a comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mal-C2-Gly3-EDA Linker premature Cleavage
Welcome to the technical support center for the Mal-C2-Gly3-EDA linker. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the premature cleavage of antibody-drug conjugates (ADCs) utilizing this linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature cleavage of the Mal-C2-Gly3-EDA linker?
A1: The primary cause of premature cleavage of the maleimide-containing Mal-C2-Gly3-EDA linker is a chemical process known as the retro-Michael reaction.[1][2][3] In this reaction, the covalent thioether bond formed between the maleimide group of the linker and a cysteine residue on the antibody is reversible. This reversibility can lead to the detachment of the drug-linker complex from the antibody, especially in a biological environment rich in thiols like glutathione.[4][5]
Q2: How does the in vivo environment contribute to linker instability?
A2: The in vivo environment, particularly the plasma, contains various nucleophiles, with glutathione being a key contributor to linker instability.[4][5] Glutathione can participate in a thiol exchange reaction, where it attacks the thiosuccinimide ring, leading to the release of the original conjugated cysteine and the formation of a glutathione-linker conjugate. This results in premature payload release and potential off-target toxicity.[1][4]
Q3: What is thiosuccinimide ring hydrolysis and how does it prevent premature cleavage?
A3: Thiosuccinimide ring hydrolysis is a chemical modification of the linker that occurs post-conjugation. The succinimide ring in the maleimide-thiol adduct can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative.[6][7] This ring-opened form is resistant to the retro-Michael reaction, effectively locking the payload onto the antibody and preventing premature cleavage.[3][6]
Q4: What factors influence the rate of thiosuccinimide ring hydrolysis?
A4: The rate of thiosuccinimide ring hydrolysis is influenced by several factors:
-
pH: Hydrolysis is significantly faster at a slightly basic pH (around 8-9).[3][8]
-
Temperature: Higher temperatures can accelerate the hydrolysis rate.[3]
-
Local Chemical Environment: The presence of basic amino groups or electron-withdrawing groups in proximity to the maleimide can catalyze and speed up the hydrolysis process.[6][8]
Troubleshooting Guide
This guide provides a systematic approach to investigating and mitigating premature cleavage of your Mal-C2-Gly3-EDA conjugate.
Problem: Significant loss of payload observed during in vitro or in vivo stability studies.
Step 1: Confirm Cleavage and Characterize Cleaved Species
-
Action: Analyze your ADC sample using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Expected Outcome: Identification of the intact ADC, free payload, and potentially the cleaved linker-payload complex. LC-MS/MS can help to identify the exact cleavage site and characterize the nature of the cleaved products.[9][10][11]
Step 2: Assess the Stability of the Thiosuccinimide Linkage
-
Action: Perform a controlled in vitro stability study. Incubate your ADC in plasma or a buffered solution containing a physiological concentration of glutathione (e.g., 1-10 mM) at 37°C. Monitor the amount of intact ADC over time using HPLC or ELISA.
-
Expected Outcome: This will provide a quantitative measure of the linker's stability and its susceptibility to thiol exchange.
Step 3: Promote Thiosuccinimide Ring Hydrolysis for Enhanced Stability
-
Action: After the initial conjugation reaction, introduce a post-conjugation hydrolysis step. Adjust the pH of your ADC solution to 8.0-9.0 and incubate at room temperature or 37°C for a defined period (e.g., 1-4 hours). Monitor the extent of hydrolysis by mass spectrometry.
-
Expected Outcome: A significant increase in the mass of the conjugate corresponding to the addition of a water molecule, indicating successful ring opening. This should lead to a more stable ADC in subsequent stability assays.
Step 4: Optimize Conjugation and Formulation Conditions
-
Action:
-
pH Control: Ensure the conjugation reaction is performed within the optimal pH range of 6.5-7.5 to favor the thiol-maleimide reaction and minimize side reactions.[1]
-
Formulation Buffer: For long-term storage, formulate the ADC in a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.0) to minimize the retro-Michael reaction, but be aware that very acidic conditions might favor ring-closing if hydrolysis was incomplete.[8]
-
-
Expected Outcome: Improved conjugation efficiency and enhanced long-term stability of the purified ADC.
Quantitative Data Summary
Due to the proprietary nature of specific linker technologies, publicly available stability data for the Mal-C2-Gly3-EDA linker is limited. The following table provides illustrative data based on studies of similar maleimide-based linkers to demonstrate the impact of thiosuccinimide ring hydrolysis on stability.
| Linker Type | Condition | Half-life (t½) in Plasma | Reference |
| Standard Maleimide-Thiol Adduct | 37°C, Human Plasma | 1-7 days | General literature on maleimide ADCs |
| Hydrolyzed Maleimide-Thiol Adduct | 37°C, Human Plasma | > 21 days | General literature on stabilized maleimide ADCs |
Disclaimer: This data is for illustrative purposes only and may not be representative of the Mal-C2-Gly3-EDA linker. Researchers should perform their own stability studies to determine the precise characteristics of their conjugate.
Experimental Protocols
Protocol 1: Assessment of ADC Stability by RP-HPLC
This protocol outlines a general method for monitoring the stability of a Mal-C2-Gly3-EDA conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
ADC sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human or mouse plasma
-
RP-HPLC system with a suitable C4 or C8 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Thermostated incubator (37°C)
Procedure:
-
Prepare a stock solution of your ADC in PBS.
-
Incubate an aliquot of the ADC stock solution in plasma (e.g., at a final concentration of 1 mg/mL) at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), withdraw a sample.
-
Immediately analyze the sample by RP-HPLC.
-
Set up a gradient elution method from approximately 20% to 80% Mobile Phase B over 30 minutes.
-
Monitor the chromatogram at 280 nm (for the antibody) and a wavelength appropriate for your payload.
-
Integrate the peak area of the intact ADC at each time point.
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact ADC versus time to determine the stability profile and estimate the half-life.
Protocol 2: Controlled Thiosuccinimide Ring Hydrolysis
This protocol describes how to induce and confirm the hydrolysis of the thiosuccinimide ring to stabilize the linker.
Materials:
-
Purified ADC sample in a suitable buffer (e.g., PBS, pH 7.4)
-
1 M Tris buffer, pH 8.5
-
LC-MS system
Procedure:
-
To your purified ADC solution, add the 1 M Tris buffer to adjust the final pH to 8.0-8.5.
-
Incubate the solution at room temperature or 37°C. The optimal time should be determined empirically but can range from 1 to 4 hours.
-
Take time points (e.g., 0, 1, 2, 4 hours) for analysis.
-
Analyze the samples by LC-MS to monitor the mass change. The addition of 18 Da to the mass of the light and/or heavy chains containing the conjugate indicates successful hydrolysis.
Data Analysis:
-
Deconvolute the mass spectra to determine the percentage of the hydrolyzed versus unhydrolyzed ADC at each time point.
-
Determine the incubation time required to achieve >95% hydrolysis.
Visualizations
Caption: Signaling pathway of premature linker cleavage.
Caption: Signaling pathway of linker stabilization.
Caption: Troubleshooting workflow for premature cleavage.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
PNU-159682 ADC characterization and quality control
Welcome to the technical support center for PNU-159682 Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the characterization, quality control, and troubleshooting of ADCs utilizing the potent cytotoxic payload, PNU-159682.
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and what is its mechanism of action as an ADC payload?
A1: PNU-159682 is a highly potent derivative of the anthracycline nemorubicin.[1][][3][4] As an ADC payload, its primary mechanism of action is the inhibition of DNA topoisomerase II and intercalation into DNA, which leads to DNA damage and ultimately induces apoptosis in target cancer cells.[1] PNU-159682 is reported to be significantly more cytotoxic than its parent compound, doxorubicin, making it an effective payload for targeted cancer therapy.[1][]
Q2: What are the critical quality attributes (CQAs) for a PNU-159682 ADC?
A2: The critical quality attributes for a PNU-159682 ADC, like other ADCs, are essential for ensuring its safety, efficacy, and stability. Key CQAs include:
-
Drug-to-Antibody Ratio (DAR): The average number of PNU-159682 molecules conjugated to a single antibody is a critical parameter that directly impacts the ADC's potency and therapeutic window.[5]
-
ADC Distribution: The distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) contributes to the heterogeneity of the ADC and can affect its overall performance.
-
Aggregation: The presence of high molecular weight species or aggregates is a critical quality attribute as it can impact efficacy, stability, and may induce an immunogenic response.[6][7]
-
Free Drug Level: The amount of unconjugated PNU-159682 or related species is a crucial safety parameter due to the high cytotoxicity of the payload.[8]
-
Stability: The physical and chemical stability of the ADC under various storage and stress conditions ensures that it maintains its quality attributes over time.[9][10]
-
Potency: The biological activity of the ADC, typically assessed through in vitro cytotoxicity assays, confirms its ability to kill target cancer cells.
Q3: What are the recommended storage conditions for a PNU-159682 ADC?
A3: While specific storage conditions are formulation-dependent, ADCs are generally stored at low temperatures (typically 2-8°C or frozen at -20°C to -80°C) to maintain stability and prevent degradation.[9] It is also crucial to protect the ADC from light, especially given the photosensitive nature of some payloads. Repeated freeze-thaw cycles should be avoided as they can lead to aggregation.[11]
Troubleshooting Guides
This section provides solutions to common issues encountered during the characterization and quality control of PNU-159682 ADCs.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
A consistently low DAR can significantly reduce the efficacy of your ADC.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Antibody Reduction | Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the reaction time and temperature. Ensure the pH of the reduction buffer is optimal for the reducing agent used.[12] |
| Suboptimal Conjugation Reaction Conditions | Verify the pH of the conjugation buffer; for thiol-maleimide conjugation, a pH of 6.5-7.5 is generally recommended. Optimize the molar ratio of the PNU-159682-linker to the antibody.[11] |
| Instability of PNU-159682-Linker | Prepare the PNU-159682-linker solution fresh before each conjugation reaction. Ensure the linker is stable under the chosen reaction conditions. |
| Hydrolysis of the Linker | If using a linker susceptible to hydrolysis (e.g., maleimide), ensure the pH of the reaction buffer is not too high. |
Issue 2: High Levels of Aggregation
ADC aggregation can impact safety and efficacy.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrophobicity of PNU-159682 | The inherent hydrophobicity of PNU-159682 can promote aggregation. Consider using linkers that incorporate hydrophilic moieties (e.g., PEG) to improve solubility.[] |
| Unfavorable Buffer Conditions | Optimize the pH and ionic strength of the formulation buffer. Some antibodies are more prone to aggregation at their isoelectric point. |
| Use of Organic Solvents | While organic co-solvents may be necessary to dissolve the PNU-159682-linker, high concentrations can denature the antibody. Minimize the final concentration of organic solvent in the reaction mixture. |
| Physical Stress | Avoid repeated freeze-thaw cycles and excessive agitation.[11] Consider adding excipients like polysorbates to the formulation to prevent aggregation. |
| High DAR | A high drug loading can increase the overall hydrophobicity of the ADC, leading to aggregation. If aggregation is a persistent issue, a lower target DAR may be necessary.[11] |
Issue 3: Presence of Free PNU-159682
High levels of unconjugated payload are a significant safety concern.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Conjugation Reaction | Ensure the conjugation reaction goes to completion by optimizing reaction time and stoichiometry of reactants. |
| Inefficient Purification | Optimize the purification method (e.g., Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF)) to effectively remove unconjugated PNU-159682-linker. |
| Instability of the Linker | If the linker is cleaving prematurely, this can release the payload. Evaluate the stability of the linker under your storage and experimental conditions. |
Experimental Protocols
Detailed methodologies for key characterization experiments are provided below.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated PNU-159682 molecules.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
PNU-159682 ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes) at a flow rate of 0.5-1.0 mL/min.
-
Detection: Monitor the eluent at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated using the weighted average of the peak areas.[5]
Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, aggregates, and fragments.
Materials:
-
HPLC or UHPLC system with a UV detector
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
-
PNU-159682 ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Elution: Perform an isocratic elution with the mobile phase at a flow rate of 0.5-1.0 mL/min.
-
Detection: Monitor the eluent at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). Calculate the percentage of each species.
Purity and DAR Analysis of Reduced ADC by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC under reducing and denaturing conditions separates the light and heavy chains of the antibody, allowing for the determination of drug distribution.
Materials:
-
HPLC or UHPLC system with a UV detector
-
RP-HPLC column (e.g., a C4 column suitable for proteins)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
Reducing agent (e.g., DTT or TCEP)
-
PNU-159682 ADC sample
Procedure:
-
Sample Reduction: Reduce the ADC sample by incubating it with a sufficient concentration of DTT (e.g., 10 mM) or TCEP at 37°C for 30 minutes to separate the light and heavy chains.
-
Column Equilibration: Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.
-
Injection: Inject the reduced sample.
-
Elution: Apply a linear gradient of increasing Mobile Phase B to elute the light and heavy chains.
-
Detection: Monitor the eluent at 280 nm.
-
Data Analysis: Integrate the peak areas for the unconjugated and conjugated light and heavy chains to determine the drug distribution and calculate the average DAR.
In Vitro Cytotoxicity Assay
This assay determines the potency of the PNU-159682 ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (negative for the antigen)
-
Complete cell culture medium
-
PNU-159682 ADC
-
Control antibody (unconjugated)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target and control cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the PNU-159682 ADC and the control antibody in complete cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC or control antibody dilutions. Incubate the plates for a period of 72-120 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to untreated control cells and plot the cell viability against the ADC concentration. Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualized Workflows and Pathways
PNU-159682 ADC Mechanism of Action
Caption: Mechanism of action of a PNU-159682 ADC.
General ADC Characterization Workflow
Caption: A typical analytical workflow for ADC characterization.
Troubleshooting Logic for Low DAR
Caption: A logical workflow for troubleshooting low DAR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. graphviz.org [graphviz.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. A sensitive multidimensional method for the detection, characterization, and quantification of trace free drug species in antibody-drug conjugate samples using mass spectral detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]
- 9. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
Validation & Comparative
PNU-159682 vs. Doxorubicin: A Comparative Potency Analysis for Drug Development Professionals
An objective guide for researchers on the exceptional potency and distinct mechanism of the novel anthracycline PNU-159682 compared to the conventional chemotherapeutic agent, doxorubicin.
This guide provides a detailed comparison of PNU-159682 and doxorubicin, focusing on cytotoxic potency, mechanism of action, and the experimental protocols used for their evaluation. PNU-159682, a major metabolite of nemorubicin, has demonstrated significantly higher potency than doxorubicin, positioning it as a promising payload for antibody-drug conjugates (ADCs).
Quantitative Potency Comparison
Experimental data consistently shows that PNU-159682 exhibits cytotoxic activity that is several orders of magnitude greater than doxorubicin. In comparative in vitro studies across various human tumor cell lines, PNU-159682 was found to be between 2,100- and 6,420-fold more potent than doxorubicin.[1][2]
The half-maximal inhibitory concentration (IC₇₀) values from a comparative study using a sulforhodamine B (SRB) assay are summarized below. These values highlight the sub-nanomolar efficacy of PNU-159682.
| Cell Line | Histotype | PNU-159682 IC₇₀ (nM) | Doxorubicin IC₇₀ (nM) | Potency Fold Increase (vs. Doxorubicin) |
| HT-29 | Colon Carcinoma | 0.577 | 1717 | ~2976x |
| A2780 | Ovarian Carcinoma | 0.390 | 1141 | ~2926x |
| DU-145 | Prostate Carcinoma | 0.128 | 820 | ~6406x |
| EM-2 | Leukemia | 0.081 | 578 | ~7136x |
| Jurkat | Leukemia | 0.086 | 181 | ~2105x |
| CEM | Leukemia | 0.075 | 520 | ~6933x |
Mechanism of Action: A Tale of Two Anthracyclines
Both PNU-159682 and doxorubicin belong to the anthracycline class of compounds and share a primary mechanism of inhibiting DNA topoisomerase II and intercalating into DNA.[1][3] This action leads to the formation of DNA adducts and double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[1]
However, recent studies have revealed a key distinction in their impact on the cell cycle. While doxorubicin typically induces cell cycle arrest in the G2/M phase, PNU-159682 and its derivatives cause a distinct arrest in the S-phase. This suggests a different mode of interaction with the DNA replication machinery.
Experimental Protocols
The data presented in this guide was primarily generated using the Sulforhodamine B (SRB) colorimetric assay, a reliable method for assessing cytotoxicity by quantifying cellular protein content.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
This protocol outlines the key steps for determining drug cytotoxicity using the SRB assay.
Methodology Details:
-
Cell Plating: Tumor cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Drug Treatment: Stock solutions of PNU-159682 and doxorubicin are serially diluted to the desired concentrations in the culture medium. The medium from the cell plates is removed, and the drug dilutions are added.
-
Incubation: Cells are exposed to the compounds for a specified duration. For the IC₇₀ data cited, cells were exposed for 1 hour, followed by washing and incubation in a drug-free medium for 72 hours.[5]
-
Cell Fixation: After incubation, the supernatant is discarded, and cells are fixed to the plate by gently adding cold 10% (wt/vol) Trichloroacetic Acid (TCA) and incubating for at least 1 hour at 4°C.[6][7]
-
Staining: The TCA solution is removed, and plates are washed with water and air-dried. A 0.4% (wt/vol) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.[2]
-
Washing: Unbound SRB dye is removed by washing the plates multiple times with 1% (vol/vol) acetic acid.[6]
-
Solubilization: The plates are air-dried completely. The protein-bound dye is then solubilized by adding a 10 mM Tris base solution to each well.[7]
-
Absorbance Reading: The optical density (OD) of each well is measured on a microplate reader at a wavelength of approximately 510 nm. The OD is directly proportional to the cellular protein mass. The IC (Inhibitory Concentration) values are then calculated from the dose-response curves.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ADC Payloads: PNU-159682 vs. MMAE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent payloads used in Antibody-Drug Conjugates (ADCs): the anthracycline-derived PNU-159682 and the auristatin analog Monomethyl Auristatin E (MMAE). The information presented is collated from various preclinical studies to offer an objective overview of their mechanisms of action, cytotoxic potency, and in vivo efficacy, supported by experimental data and protocols.
Introduction
The selection of a cytotoxic payload is a critical determinant of the therapeutic index and overall success of an ADC. PNU-159682 and MMAE represent two distinct classes of payloads with different mechanisms of action, potencies, and properties. PNU-159682 is a highly potent DNA topoisomerase II inhibitor, while MMAE is a well-established anti-mitotic agent that inhibits tubulin polymerization. This guide aims to provide a comprehensive comparison to aid researchers in the strategic selection of these payloads for ADC development.
Mechanism of Action
PNU-159682: DNA Damage and Topoisomerase II Inhibition
PNU-159682, a metabolite of the anthracycline nemorubicin, exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II.[1][2] This leads to the formation of stable DNA-drug adducts and induces double-strand DNA breaks, ultimately triggering apoptosis.[1][3] Studies have shown that this mechanism can be effective in both dividing and non-dividing cells and may overcome resistance mechanisms associated with other payloads.[3] The DNA damage caused by PNU-159682 activates DNA damage response (DDR) pathways, leading to cell cycle arrest, primarily in the S-phase.[4]
MMAE: Microtubule Disruption
MMAE is a synthetic analog of the natural product dolastatin 10.[5] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[5][6] By binding to tubulin, MMAE disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis, a process often referred to as mitotic catastrophe.[1][7] The efficacy of MMAE is primarily directed towards actively dividing cells.
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of PNU-159682 and MMAE from various preclinical studies. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions, including the specific antibody, linker, and cell lines used.
In Vitro Cytotoxicity
| Payload | Cell Line | Cancer Type | IC50 / IC70 (nM) | Reference |
| PNU-159682 | SKRC-52 | Renal Cancer | IC50: 25 | [2] |
| HT-29 | Colorectal | IC70: 0.577 | [8] | |
| A2780 | Ovarian | IC70: 0.39 | [8] | |
| DU145 | Prostate | IC70: 0.128 | [8] | |
| EM-2 | - | IC70: 0.081 | [8] | |
| Jurkat | T-cell Leukemia | IC70: 0.086 | [8] | |
| CEM | T-cell Leukemia | IC70: 0.075 | [8] | |
| MMAE | PC-3 | Prostate Cancer | IC50: ~2 | [7] |
| C4-2B | Prostate Cancer | IC50: ~2 | [7] | |
| Mia PaCa-2 | Pancreatic Cancer | IC50: 4.79 ± 1.43 | [1] | |
| PL45 | Pancreatic Cancer | IC50: 347.55 ± 150.54 | [1] | |
| PANC-1 | Pancreatic Cancer | IC50: 0.89 ± 0.24 | [1] |
In Vivo Efficacy
| Payload | Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| PNU-159682 | SKRC-52 | Renal Cancer | 25 nmol/kg | Effective antitumor effect | [2] |
| L1210 Leukemia | Leukemia | 15 µg/kg (i.v.) | Increased life span by 29% | [2] | |
| MX-1 | Mammary Carcinoma | 4 µg/kg (i.v.) | Antitumor activity | [2] | |
| NSCLC & Colorectal | NSCLC, Colorectal | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses | [9] | |
| MMAE | NCI-N87 | Gastric Cancer | 5 mg/kg (q4d x 6) | Tumor regression | [10] |
| TKCC2.1 | Pancreatic Cancer | 5 mg/kg (every two weeks) | Significantly slowed tumor growth | [11] | |
| HEY | Ovarian Cancer | 5 mg/kg (every two weeks) | Almost completely blocked tumor growth | [11] | |
| HCT116 | Colorectal Cancer | 5 mg/kg (every two weeks) | Significantly slowed tumor growth | [11] |
Bystander Effect
The bystander effect, the ability of a payload to kill neighboring antigen-negative tumor cells, is a crucial attribute for ADCs.
-
PNU-159682 : While not extensively characterized in the provided literature, its mechanism of inducing DNA damage suggests that if the payload can diffuse to adjacent cells, it could exert a bystander effect. Further studies are needed to fully elucidate this property.
-
MMAE : MMAE is known to have a potent bystander effect.[5] Its hydrophobicity allows it to permeate cell membranes and diffuse into the tumor microenvironment, killing nearby antigen-negative cells.[12] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.
Experimental Protocols
Below are generalized experimental protocols for key assays used to evaluate ADC payloads. Specific details may vary between laboratories and studies.
In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a common method for assessing the cytotoxic effects of ADC payloads on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of the ADC or free payload in cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared ADC dilutions. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72-96 hours) at 37°C in a humidified incubator.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of an ADC in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the ADC, a vehicle control, and a non-binding isotype control ADC via an appropriate route (typically intravenously). The dosing schedule will vary depending on the specific ADC and study design.
-
Efficacy and Toxicity Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week) to assess efficacy and toxicity.
-
Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowed size, or when significant toxicity is observed. Tumor growth inhibition (TGI) is calculated to determine the anti-tumor effect.
Conclusion
Both PNU-159682 and MMAE are highly potent cytotoxic agents that have demonstrated significant anti-tumor activity as ADC payloads.
-
PNU-159682 offers a distinct mechanism of action through DNA damage and topoisomerase II inhibition, which may be advantageous for targeting both dividing and non-dividing cells and overcoming certain types of drug resistance. Its exceptional potency at the sub-nanomolar level suggests that it could be effective against tumors with low antigen expression.
-
MMAE is a well-validated payload with a robust mechanism of action targeting microtubule dynamics. Its proven clinical efficacy and well-characterized bystander effect make it a strong candidate for treating heterogeneous tumors.
The choice between PNU-159682 and MMAE will depend on the specific target antigen, tumor type, and desired therapeutic strategy. This guide provides a foundation of comparative data to inform these critical decisions in the development of next-generation ADCs. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their therapeutic potential.
References
- 1. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 6. researchgate.net [researchgate.net]
- 7. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. | BioWorld [bioworld.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Head-to-Head Study of Different Linkers for PNU-159682 Antibody-Drug Conjugates
A Comparative Guide for Researchers and Drug Development Professionals
The highly potent cytotoxic agent PNU-159682, a metabolite of the anthracycline nemorubicin, has garnered significant interest as a payload for antibody-drug conjugates (ADCs). Its exceptional potency, orders of magnitude greater than its parent compound, presents a promising avenue for targeted cancer therapy. However, the efficacy and safety of a PNU-159682-based ADC are critically dependent on the linker connecting the payload to the monoclonal antibody. This guide provides a head-to-head comparison of different linker strategies for PNU-159682, summarizing key performance data from preclinical studies to aid researchers in the selection of optimal linker technologies.
Comparative Performance of PNU-159682 Linker-Drugs
A key study by Holte et al. (2020) systematically evaluated a series of novel PNU-159682 derivatives with different linkers to improve properties such as stability and solubility. The study explored structure-activity relationships, leading to the development and assessment of six distinct linker-drug constructs. The in vitro cytotoxicity and in vivo efficacy of the resulting ADCs were evaluated, providing valuable insights into the impact of linker chemistry on overall ADC performance.[1][2][3]
In Vitro Cytotoxicity
The in vitro potency of ADCs is a critical initial measure of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various PNU-159682 ADCs against different cancer cell lines. Lower IC50 values indicate higher potency.
| Linker Type | PNU-159682 Derivative | Antibody Target | Cell Line | IC50 (ng/mL) | Reference |
| Val-Cit Linker | NMS249 | CD22 | BJAB.Luc | 0.058 nM | [4] |
| Val-Cit Linker | NMS249 | CD22 | Granta-519 | 0.030 nM | [4] |
| Val-Cit Linker | NMS249 | CD22 | SuDHL4.Luc | 0.0221 nM | [4] |
| Val-Cit Linker | NMS249 | CD22 | WSU-DLCL2 | 0.01 nM | [4] |
| EDA-Gly3 Linker | PNU-159682-Gly3-iodoacetamide | HER2 | KPL-4 | Potent | [5] |
| Novel Linker 1 | Derivative 1 | CD46 | NSCLC cell line | Data not specified | [1] |
| Novel Linker 2 | Derivative 2 | CD46 | Colorectal cancer cell line | Data not specified | [1] |
| Novel Linker 3 | Derivative 3 | Not specified | Not specified | Data not specified | [1] |
| Novel Linker 4 | Derivative 4 | Not specified | Not specified | Data not specified | [1] |
| Novel Linker 5 | Derivative 5 | Not specified | Not specified | Data not specified | [1] |
| Novel Linker 6 | Derivative 6 | Not specified | Not specified | Data not specified | [1] |
Note: The study by Holte et al. (2020) evaluated six novel linker structures; however, the specific IC50 values for each were not detailed in the available abstracts. The table includes data from other studies to provide a broader context of PNU-159682 ADC potency.
In Vivo Efficacy
Preclinical in vivo studies in xenograft models are crucial for assessing the anti-tumor activity of ADCs. One of the ADCs developed by Holte et al. (2020), targeting CD46, demonstrated significant efficacy in non-small cell lung cancer (NSCLC) and colorectal cancer models. A single dose of 1.0 mg/kg resulted in complete tumor regression and durable responses, highlighting the potential of optimized linker-payload combinations for PNU-159682.[1]
| Linker Type | PNU-159682 Derivative | Antibody Target | Xenograft Model | Dosing | Outcome | Reference |
| Novel Linker | hCD46-19 | CD46 | NSCLC | Single dose, 1.0 mg/kg | Complete tumor regression, durable response | [1] |
| Novel Linker | hCD46-19 | CD46 | Colorectal Cancer | Single dose, 1.0 mg/kg | Complete tumor regression, durable response | [1] |
| Val-Cit Linker | NMS249 | CD22 | BJAB.Luc | Single dose, 2 mg/kg | Complete tumor remission | [4] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the experimental processes involved in evaluating these ADCs, the following diagrams are provided.
Mechanism of Action of PNU-159682
PNU-159682 exerts its potent cytotoxic effect primarily through the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair.[4][6] The process involves intercalation into the DNA strands and the formation of stable drug-DNA adducts, leading to DNA damage and ultimately, cell death.[5][7]
Caption: Mechanism of action of a PNU-159682 ADC, from cell surface binding to apoptosis induction.
General Experimental Workflow for ADC Evaluation
The evaluation of novel ADCs involves a multi-step process, from synthesis and characterization to in vitro and in vivo testing.
Caption: A generalized workflow for the development and evaluation of antibody-drug conjugates.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments in ADC research.
Synthesis and Conjugation of PNU-159682 ADCs
Objective: To synthesize PNU-159682 linker-payloads and conjugate them to a specific monoclonal antibody.
Materials:
-
PNU-159682
-
Linker precursors (e.g., maleimide-containing linkers, peptide linkers)
-
Monoclonal antibody (mAb)
-
Reducing agents (e.g., TCEP)
-
Reaction buffers (e.g., PBS)
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Linker-Payload Synthesis: Synthesize the desired linker-payload construct according to established organic chemistry protocols. This typically involves multi-step reactions to attach the linker to the PNU-159682 molecule.
-
Antibody Reduction (for cysteine conjugation): If using a cysteine-based conjugation strategy, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP.
-
Conjugation Reaction: React the activated linker-payload with the mAb (either reduced or through lysine residues) in a suitable buffer. The reaction conditions (temperature, pH, time) should be optimized for the specific linker chemistry.
-
Purification: Purify the resulting ADC from unconjugated payload, antibody, and other reactants using techniques such as size-exclusion chromatography (SEC) or protein A chromatography.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity. This is often done using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of the PNU-159682 ADCs against cancer cell lines.
Materials:
-
Cancer cell lines (target antigen-positive and -negative)
-
Cell culture medium and supplements
-
96-well plates
-
PNU-159682 ADCs and control antibodies
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the PNU-159682 ADCs and control antibodies in cell culture medium. Add the diluted ADCs to the appropriate wells.
-
Incubation: Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model (e.g., four-parameter logistic regression).[8][9][10][11][12]
In Vivo Efficacy Study in Xenograft Mouse Models
Objective: To evaluate the anti-tumor activity of PNU-159682 ADCs in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
PNU-159682 ADCs, control antibodies, and vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Tumor Implantation: Subcutaneously implant a suspension of cancer cells into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers.
-
Randomization and Dosing: Once the tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, control antibody, different doses of PNU-159682 ADC). Administer the treatments intravenously.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the percentage of tumor growth inhibition (TGI) for each ADC-treated group compared to the vehicle control group.[13][14][15]
This guide provides a foundational understanding of the comparative landscape of linkers for PNU-159682 and the experimental approaches used for their evaluation. For researchers entering this field, a thorough review of the cited literature is recommended for more detailed insights into specific linker chemistries and experimental nuances.
References
- 1. | BioWorld [bioworld.com]
- 2. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell viability assays [bio-protocol.org]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 14. ADC Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
- 15. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Distinct Mechanism of Action of PNU-159682: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agent PNU-159682 with the established chemotherapeutic drug doxorubicin. We delve into the distinct mechanisms of action of PNU-159682, supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Executive Summary
PNU-159682, a highly potent metabolite of the anthracycline nemorubicin, demonstrates a distinct and significantly more potent mechanism of action compared to doxorubicin.[1][2][3] While both compounds target DNA topoisomerase II and intercalate into DNA, PNU-159682 exhibits several key differences:
-
Exceptional Potency: PNU-159682 is thousands of times more cytotoxic than doxorubicin against a range of human tumor cell lines.[1]
-
Distinct Cell Cycle Arrest: PNU-159682 induces cell cycle arrest in the S-phase, whereas doxorubicin causes a block in the G2/M-phase.[4][5]
-
Unique DNA Interaction: PNU-159682 forms covalent adducts with DNA, creating virtual cross-links, a feature that contributes to its high potency.[6][7]
-
Differential DNA Repair Pathway Dependence: The efficacy of a PNU-159682 derivative has been linked to the proficiency of the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, suggesting a different mode of DNA damage recognition and repair compared to other DNA-targeting agents like cisplatin.[4]
These distinguishing features position PNU-159682 as a promising candidate for further drug development, particularly in the context of antibody-drug conjugates (ADCs) where its high potency can be leveraged for targeted therapy.[8]
Data Presentation
Comparative Cytotoxicity
The following table summarizes the 70% inhibitory concentrations (IC70) of PNU-159682 and doxorubicin against a panel of human tumor cell lines. The data clearly illustrates the superior potency of PNU-159682.
| Cell Line | Histotype | PNU-159682 IC70 (nM) | Doxorubicin IC70 (nM) | Fold Difference (Doxorubicin/PNU-159682) |
| HT-29 | Colon Carcinoma | 0.577 | 1717 | ~2975 |
| A2780 | Ovarian Carcinoma | 0.390 | 181 | ~464 |
| DU145 | Prostate Carcinoma | 0.128 | 578 | ~4516 |
| EM-2 | Leukemia | 0.081 | Not Reported | - |
| Jurkat | Leukemia | 0.086 | Not Reported | - |
| CEM | Leukemia | 0.075 | 68 | ~907 |
Data extracted from Quintieri L, et al. Clin Cancer Res. 2005.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Topoisomerase II Inhibition Assay (DNA Decatenation)
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).
Principle: Topoisomerase II disentangles the interlocked DNA minicircles of kDNA. Inhibitors of the enzyme prevent this process, leaving the kDNA in its catenated form, which can be separated from the decatenated minicircles by agarose gel electrophoresis.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
10x Topoisomerase II reaction buffer (500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA).
-
kDNA substrate (e.g., 200 ng).
-
ATP (1 mM final concentration).
-
Test compound (PNU-159682 or doxorubicin) at various concentrations.
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα or IIβ enzyme (1-5 units).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS (1% final concentration) and proteinase K (50 µg/mL). Incubate at 37°C for 15 minutes to digest the enzyme.
-
Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL).
-
Visualization: Run the gel at a constant voltage until adequate separation is achieved. Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Analysis: Quantify the intensity of the bands corresponding to decatenated DNA to determine the percentage of inhibition at each compound concentration.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay assesses the ability of a compound to intercalate into DNA by measuring the displacement of a fluorescent DNA intercalator, ethidium bromide.
Principle: The fluorescence of ethidium bromide is significantly enhanced upon intercalation into DNA. A competing intercalating agent will displace the ethidium bromide, leading to a decrease in fluorescence.
Protocol:
-
Sample Preparation: In a fluorescence microplate reader, prepare wells containing:
-
Calf thymus DNA (e.g., 20 µM).
-
Ethidium bromide (e.g., 2.5 µM).
-
Reaction buffer (e.g., PBS).
-
Test compound (PNU-159682 or doxorubicin) at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for a set period to allow binding equilibrium to be reached.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for ethidium bromide (e.g., excitation ~520 nm, emission ~600 nm).
-
Analysis: Calculate the percentage decrease in fluorescence relative to a control sample containing only DNA and ethidium bromide. A dose-dependent decrease in fluorescence indicates DNA intercalation.
Cytotoxicity Assay (Sulforhodamine B Assay)
This colorimetric assay is used to determine the cytotoxicity of a compound based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (PNU-159682 or doxorubicin) and incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and then dissolve the protein-bound dye by adding 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: The OD is proportional to the cellular protein mass. Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 or IC70 values.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
Protocol:
-
Cell Treatment: Treat cells with the test compound (PNU-159682 or doxorubicin) for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Gate the cell population to exclude debris and doublets. Generate a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of PNU-159682
Caption: Mechanism of action of PNU-159682 leading to S-phase arrest and apoptosis.
Experimental Workflow for Topoisomerase II Decatenation Assay
Caption: Workflow for the in vitro topoisomerase II DNA decatenation assay.
Logical Relationship of PNU-159682's Distinct Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Virtual Cross-Linking of the Active Nemorubicin Metabolite PNU-159682 to Double-Stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
PNU-159682: A Potent Alternative in Doxorubicin-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PNU-159682, a highly potent anthracycline derivative, against the conventional chemotherapeutic agent doxorubicin, particularly in the context of doxorubicin-resistant cancer models. Additionally, we explore an alternative therapeutic strategy: the combination of doxorubicin with the histone deacetylase (HDAC) inhibitor, bocodepsin. This document summarizes key experimental data, outlines methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to offer a comprehensive overview for oncology researchers.
Executive Summary
Doxorubicin is a cornerstone of chemotherapy regimens for numerous cancers, but its efficacy is often limited by the development of drug resistance. PNU-159682, a metabolite of nemorubicin, has emerged as a promising therapeutic agent that demonstrates significantly higher potency than doxorubicin and the ability to overcome some mechanisms of resistance.[1][2] Its distinct mechanism of action, which includes inducing S-phase cell cycle arrest, differentiates it from doxorubicin, which typically causes a G2/M-phase block.[3][4] As an alternative approach to combat doxorubicin resistance, combination therapies are being investigated. One such promising strategy is the co-administration of doxorubicin with the HDAC inhibitor bocodepsin, which has been shown to synergistically enhance anti-tumor activity in preclinical models of triple-negative breast cancer.[5][6]
In Vitro Efficacy: PNU-159682 vs. Doxorubicin
PNU-159682 consistently demonstrates superior cytotoxic activity compared to doxorubicin across a range of human tumor cell lines. The following table summarizes the half-maximal inhibitory concentration (IC70) values, highlighting the remarkable potency of PNU-159682.
| Cell Line | Cancer Type | Doxorubicin IC70 (nmol/L) | PNU-159682 IC70 (nmol/L) | Fold Increase in Potency (PNU-159682 vs. Doxorubicin) |
| HT-29 | Colon | 181 | 0.075 | ~2413 |
| A2780 | Ovarian | 459 | 0.086 | ~5337 |
| DU145 | Prostate | 1717 | 0.577 | ~2976 |
| EM-2 | Leukemia | 181 | 0.081 | ~2235 |
| Jurkat | Leukemia | 1717 | 0.39 | ~4403 |
| CEM | Leukemia | 459 | 0.128 | ~3586 |
Data sourced from Quintieri et al. [2]
In Vivo Efficacy: PNU-159682 and Combination Therapy in Doxorubicin-Resistant Models
For a comparative perspective on tackling doxorubicin resistance in vivo, we present data from a preclinical study investigating the combination of doxorubicin and bocodepsin in a triple-negative breast cancer xenograft model (MDA-MB-231).
| Treatment Group | Dosing Regimen | Mean Tumor Volume (end of study) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ~1200 mm³ | - |
| Doxorubicin | 1.5 mg/kg, intraperitoneally, once weekly | ~800 mm³ | ~33% |
| Bocodepsin | 80 mg/kg, orally, once daily | ~700 mm³ | ~42% |
| Doxorubicin + Bocodepsin | 1.5 mg/kg Doxorubicin (IP, QW) + 80 mg/kg Bocodepsin (PO, QD) | ~300 mm³ | ~75% |
Data adapted from Smoots et al. [6]
Mechanisms of Action and Resistance
PNU-159682 and doxorubicin, while both anthracyclines, exhibit distinct mechanisms of action that may underlie the former's efficacy in resistant models.
Caption: Comparative mechanisms of Doxorubicin and PNU-159682.
Experimental Protocols
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
This protocol is adapted from standard methodologies for determining drug-induced cytotoxicity in adherent cancer cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Expose cells to a serial dilution of the test compounds (PNU-159682, doxorubicin) and a vehicle control for 72 hours.
-
Cell Fixation: Gently aspirate the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control wells. Determine the IC70 values from the dose-response curves.
In Vivo Doxorubicin-Resistant Xenograft Model
This protocol outlines a general procedure for establishing and utilizing a doxorubicin-resistant xenograft model, such as with the MDA-MB-231 triple-negative breast cancer cell line.
Caption: A typical workflow for preclinical xenograft studies.
-
Cell Culture and Implantation: Culture doxorubicin-resistant MDA-MB-231 cells and implant 5 x 10^6 cells subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach an average volume of 100-150 mm³. Randomize mice into treatment groups.
-
Treatment Administration: Administer treatments as per the experimental design. For example:
-
Vehicle control (e.g., saline, administered on the same schedule as the drug).
-
Doxorubicin (e.g., 1.5 mg/kg, intraperitoneally, once weekly).
-
Bocodepsin (e.g., 80 mg/kg, orally, daily).
-
Combination therapy.
-
-
Monitoring: Measure tumor volume and mouse body weight twice weekly.
-
Endpoint and Analysis: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. At the endpoint, euthanize the mice and excise tumors for further analysis (e.g., histology, biomarker assessment).
Conclusion
PNU-159682 demonstrates exceptional potency against a variety of cancer cell lines, significantly surpassing that of doxorubicin. Its distinct mechanism of action suggests it may be a valuable agent in overcoming doxorubicin resistance. Furthermore, the combination of doxorubicin with targeted agents like the HDAC inhibitor bocodepsin represents a viable and promising strategy to enhance efficacy in resistant tumors. The experimental data and protocols presented in this guide provide a foundation for further investigation into these promising avenues for the treatment of doxorubicin-resistant cancers. Further head-to-head preclinical studies are warranted to fully elucidate the comparative in vivo efficacy of PNU-159682 and optimized doxorubicin-based combination therapies in clinically relevant models of drug-resistant malignancies.
References
A Comparative Analysis of PNU-159682 and Nemorubicin: Unveiling a Potent Metabolite and its Prodrug
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical activities of PNU-159682 and its parent compound, nemorubicin. The information presented is supported by experimental data to aid in understanding the distinct and related properties of these two potent anti-cancer agents.
Introduction: A Tale of a Prodrug and its Powerful Metabolite
Nemorubicin (also known as MMDX) is a third-generation anthracycline antibiotic that has demonstrated a distinct mechanism of action and the ability to overcome multidrug resistance.[1][2] A pivotal discovery in its development was the identification of PNU-159682, a major metabolite formed in the liver through the action of cytochrome P450 enzymes, specifically CYP3A4.[3][4] This metabolite has been found to be exceptionally more potent than its parent compound, leading to its investigation as a standalone therapeutic agent and as a payload for antibody-drug conjugates (ADCs).[][6]
This guide will delve into a comparative analysis of their mechanisms of action, cytotoxic potency, and available clinical data.
Mechanism of Action: A Multi-faceted Assault on Cancer Cells
Both nemorubicin and PNU-159682 exert their anti-tumor effects through complex interactions with cellular DNA and associated enzymes, though with some key distinctions.
Nemorubicin: As a prodrug, nemorubicin's activity is a combination of its intrinsic properties and its conversion to the more active PNU-159682.[7] Its mechanism includes:
-
DNA Intercalation: Like other anthracyclines, nemorubicin can insert itself into the DNA double helix.[7]
-
G-quadruplex Stabilization: It has been shown to stabilize G-quadruplex DNA structures, which can interfere with key cellular processes like replication.[7]
-
Topoisomerase I Inhibition: Preclinical studies have indicated that nemorubicin can inhibit topoisomerase I.[1][8]
-
Dependence on Nucleotide Excision Repair (NER): Interestingly, the cytotoxicity of nemorubicin is dependent on a functional NER system.[1][7]
PNU-159682: The significantly higher potency of PNU-159682 is attributed to its robust and distinct mechanism of action:
-
Potent DNA Intercalation and Adduct Formation: PNU-159682 intercalates into DNA and forms stable, though reversible, adducts.[][9] This leads to a longer residence time within the DNA compared to doxorubicin.[9]
-
Topoisomerase II Inhibition: It is a potent inhibitor of topoisomerase II, leading to DNA double-strand breaks.[][10]
-
Cell Cycle Arrest: PNU-159682 induces a strong arrest in the S-phase of the cell cycle.[8][11] In contrast, doxorubicin typically causes a G2/M phase block.[12][13]
-
Induction of Apoptosis and Immunogenic Cell Death: The extensive DNA damage caused by PNU-159682 leads to massive and irreversible apoptosis.[8] Furthermore, it has been shown to trigger immunogenic cell death, which can stimulate an anti-tumor immune response.[12]
The metabolic conversion of nemorubicin to PNU-159682 is a critical event that dramatically amplifies its cytotoxic potential.
Comparative Cytotoxicity: A Clear Difference in Potency
The most striking difference between nemorubicin and PNU-159682 lies in their in vitro cytotoxicity. PNU-159682 is consistently reported to be several hundred to thousands of times more potent than both nemorubicin and the conventional anthracycline, doxorubicin.[3][14]
Table 1: Comparative In Vitro Cytotoxicity (IC70) of PNU-159682, Nemorubicin, and Doxorubicin in Human Tumor Cell Lines
| Cell Line | Histotype | PNU-159682 (nM) | Nemorubicin (nM) | Doxorubicin (nM) |
| HT-29 | Colon Carcinoma | 0.577 | 578 | 1717 |
| A2780 | Ovarian Carcinoma | 0.390 | 468 | 181 |
| DU145 | Prostate Carcinoma | 0.128 | 193 | 430 |
| EM-2 | Leukemia | 0.081 | 191 | 385 |
| Jurkat | Leukemia | 0.086 | 68 | 204 |
| CEM | Leukemia | 0.075 | 131 | 308 |
Data summarized from Quintieri et al., Clinical Cancer Research, 2005.[3]
As the data indicates, PNU-159682 exhibits sub-nanomolar IC70 values across a range of cancer cell lines, highlighting its exceptional potency.
Preclinical and Clinical Development: Shifting Focus to the Metabolite
While nemorubicin has undergone Phase II clinical trials for hepatocellular carcinoma, the discovery of PNU-159682's profound potency has shifted the developmental focus.[1][2] Due to its extreme cytotoxicity, systemic administration of PNU-159682 as a conventional chemotherapeutic is challenging.[15] Consequently, it is primarily being developed in two innovative ways:
-
Antibody-Drug Conjugates (ADCs): PNU-159682 is being utilized as a highly potent payload for ADCs.[][16] This approach aims to deliver the cytotoxic agent specifically to tumor cells, thereby minimizing systemic toxicity.
-
Nanoparticle Delivery Systems: PNU-159682 is being packaged into nanocells, such as EnGeneIC Dream Vectors (EDVs™), for targeted delivery to tumors.[15][17]
Clinical trials for PNU-159682-based therapies are ongoing for various solid tumors, including pancreatic cancer.[15][17][18]
Experimental Protocols
The data presented in this guide is derived from a variety of established experimental methodologies. Below are outlines of the key protocols used to assess the activity of PNU-159682 and nemorubicin.
In Vitro Cytotoxicity Assays
Sulforhodamine B (SRB) Assay: This is a common method for determining cell density, based on the measurement of cellular protein content.
-
Cell Plating: Tumor cells are seeded in 96-well plates and allowed to attach overnight.
-
Drug Incubation: The cells are exposed to a range of concentrations of PNU-159682, nemorubicin, or a control drug for a specified period (e.g., 1 hour).[3]
-
Drug Removal and Incubation: The drug-containing medium is removed, and the cells are cultured in drug-free medium for a longer period (e.g., 72 hours).[3]
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is read on a plate reader at a specific wavelength to determine cell viability relative to untreated controls.
Cell Cycle Analysis
Flow Cytometry: This technique is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the compound of interest (e.g., PNU-159682) for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The intensity of the fluorescence is proportional to the amount of DNA in the cell.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence of individual cells, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Antitumor Activity
Xenograft Mouse Models: These models are used to evaluate the efficacy of anti-cancer agents in a living organism.
-
Tumor Cell Implantation: Human tumor cells are implanted subcutaneously or intravenously into immunocompromised mice.[3][4]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are treated with PNU-159682, nemorubicin, or a vehicle control, typically via intravenous injection.[3][10]
-
Monitoring: Tumor size and animal body weight are monitored regularly.
-
Efficacy Evaluation: The anti-tumor activity is assessed by measuring the inhibition of tumor growth or the increase in lifespan of the treated mice compared to the control group.[10]
Conclusion
The comparative analysis of PNU-159682 and nemorubicin reveals a fascinating relationship between a prodrug and its exceptionally potent metabolite. While nemorubicin itself possesses anti-tumor activity with a unique mechanism, its biotransformation to PNU-159682 unleashes a cytotoxic agent of remarkable potency. The distinct S-phase arrest and induction of immunogenic cell death by PNU-159682 further differentiate it from its parent compound and other anthracyclines. The ongoing clinical development of PNU-159682 in advanced drug delivery systems like ADCs and nanocells underscores the significant potential of this powerful molecule in the future of cancer therapy. This guide highlights the importance of understanding drug metabolism in the development and application of novel anti-cancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Nemorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. | BioWorld [bioworld.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. E-EDV-D682 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of PNU-159682 Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative analysis of the cross-reactivity profiles of Antibody-Drug Conjugates (ADCs) utilizing the potent cytotoxic payload, PNU-159682. As a topoisomerase II inhibitor with significantly greater potency than its parent compound, nemorubicin, and doxorubicin, understanding the on-target specificity and potential off-target liabilities of PNU-159682-based ADCs is critical for their preclinical and clinical development. This guide summarizes available experimental data, outlines key methodologies for assessing cross-reactivity, and offers visual representations of experimental workflows and underlying principles.
Quantitative Analysis of In Vitro Cytotoxicity
The specificity of a PNU-159682-based ADC is fundamentally determined by the selectivity of its monoclonal antibody (mAb) component. In vitro cytotoxicity assays comparing the effect of the ADC on antigen-positive versus antigen-negative cell lines are a primary method for evaluating this specificity.
Below is a summary of publicly available data on the in vitro cytotoxicity of PNU-159682 and ADCs incorporating this payload.
Table 1: In Vitro Cytotoxicity of PNU-159682 Payload
| Cell Line | Histotype | IC70 (nM) |
| HT-29 | Colon Adenocarcinoma | 0.577 |
| A2780 | Ovarian Carcinoma | 0.390 |
| DU145 | Prostate Carcinoma | 0.128 |
| EM-2 | Myeloid Leukemia | 0.081 |
| Jurkat | T-cell Leukemia | 0.086 |
| CEM | T-cell Leukemia | 0.075 |
Table 2: On-Target vs. Off-Target Cytotoxicity of a ROR2-Targeting PNU-159682 ADC
| Cell Line | Target Expression | IC50 (ng/mL) |
| T47D-hROR2 | ROR2-positive | 12.3 - 168 |
| L363 | ROR2-negative | Minor cell killing at high concentrations |
Table 3: On-Target Cytotoxicity of a ROR1-Targeting PNU-159682 ADC (huXBR1-402-G5-PNU)
| Cell Line | Malignancy | IC50 (nM) |
| 697 | Pre-B-ALL | Data not quantified |
| Kasumi-2 | Pre-B-ALL | Data not quantified |
| JeKo-1 | Mantle Cell Lymphoma | Data not quantified |
| Mino | Mantle Cell Lymphoma | Data not quantified |
| HG3 | Chronic Lymphocytic Leukemia | Data not quantified |
Experimental Protocols for Cross-Reactivity Assessment
A thorough evaluation of ADC cross-reactivity involves a multi-faceted approach, including in vitro cytotoxicity assays, bystander effect assays, and tissue cross-reactivity studies.
In Vitro Cytotoxicity Assay
Objective: To determine the differential cytotoxic effect of the ADC on antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Culture: Culture antigen-positive and antigen-negative cell lines in appropriate media.
-
ADC Treatment: Seed cells in 96-well plates and treat with a serial dilution of the PNU-159682 ADC. Include an isotype control ADC (an ADC with the same payload and linker but a non-targeting antibody) and the free PNU-159682 payload as controls.
-
Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%) for each cell line. A significantly lower IC50 for the antigen-positive cell line compared to the antigen-negative cell line indicates target-specific cytotoxicity.
Bystander Killing Assay
Objective: To assess the ability of the ADC's payload, once released from the target cell, to kill neighboring antigen-negative cells.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.
-
Co-culture: Co-culture the fluorescently labeled antigen-negative cells with unlabeled antigen-positive cells at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with the PNU-159682 ADC. As a control, treat the labeled antigen-negative cells alone with the ADC.
-
Flow Cytometry Analysis: After a suitable incubation period, harvest the cells and analyze by flow cytometry. The viability of the antigen-negative cells is determined by gating on the fluorescently labeled population and assessing a viability marker (e.g., propidium iodide exclusion).
-
Data Interpretation: A significant increase in the death of antigen-negative cells in the co-culture compared to the antigen-negative cells cultured alone indicates a bystander effect. For instance, a study on a mesothelin (MSLN)-directed PNU-159682 ADC, NAV-001-PNU, demonstrated that the ADC was cytotoxic to MSLN-negative Jurkat cells only when they were co-cultured with MSLN-positive NCI-N87 cells.
Tissue Cross-Reactivity (TCR) Study
Objective: To identify potential on-target, off-tumor binding and unforeseen off-target binding of the ADC to a panel of normal human tissues.
Methodology:
-
Tissue Panel: Obtain a comprehensive panel of fresh-frozen normal human tissues from multiple donors, as recommended by regulatory agencies (e.g., FDA and EMA).
-
Immunohistochemistry (IHC):
-
Develop and optimize an IHC staining protocol for the PNU-159682 ADC on known antigen-positive and antigen-negative control tissues.
-
Stain sections from the normal human tissue panel with the ADC at multiple concentrations.
-
Include a negative control (e.g., an isotype control antibody or the ADC pre-adsorbed with excess target antigen) to differentiate specific from non-specific staining.
-
-
Pathological Evaluation: A qualified pathologist examines the stained tissue sections to identify the location and intensity of any binding.
-
Data Analysis and Interpretation: The binding pattern is analyzed to determine if it is consistent with the known expression of the target antigen. Any unexpected binding is further investigated to assess its potential clinical relevance. While specific TCR data for PNU-159682 ADCs is not extensively published, preclinical toxicology studies of a ROR1-targeting PNU-ADC (NBE-002) have indicated high tolerability, suggesting a lack of significant off-target toxicity.
Visualizing Experimental Workflows and Concepts
To further clarify the methodologies and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for In Vitro Cytotoxicity Assay.
Caption: Mechanism of the Bystander Killing Effect.
Caption: Workflow for Tissue Cross-Reactivity Study.
Benchmarking Mal-C2-Gly3-EDA-PNU-159682: A Comparative Guide for Next-Generation Antibody-Drug Conjugates
In the rapidly evolving landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a cornerstone of precision medicine. This guide provides a comprehensive benchmark analysis of ADCs utilizing the Mal-C2-Gly3-EDA-PNU-159682 drug-linker technology. By objectively comparing its performance against other established and emerging ADC platforms, this document aims to equip researchers, scientists, and drug development professionals with the critical data necessary to make informed decisions in advancing their therapeutic pipelines.
Executive Summary
The this compound system combines a cleavable linker with the highly potent cytotoxic agent PNU-159682, a metabolite of the anthracycline nemorubicin.[1] PNU-159682 exerts its anti-tumor activity through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[2][3] Notably, it has also been shown to induce immunogenic cell death (ICD), a key factor in stimulating a durable anti-tumor immune response.[3] This guide presents in vitro and in vivo data comparing PNU-159682-based ADCs with other prominent ADC platforms, highlighting its exceptional potency and potential to overcome resistance mechanisms.
Data Presentation: Quantitative Comparison of Cytotoxicity
The cornerstone of an ADC's efficacy lies in the potency of its payload. PNU-159682 has demonstrated significantly higher cytotoxicity compared to conventional chemotherapeutic agents and other ADC payloads across a range of cancer cell lines.
Table 1: In Vitro Cytotoxicity of PNU-159682 against Human Tumor Cell Lines
| Cell Line | Histotype | IC70 (nmol/L) - PNU-159682 | IC70 (nmol/L) - Doxorubicin | IC70 (nmol/L) - Nemorubicin (MMDX) |
| A2780 | Ovarian Carcinoma | 0.07 | 450 | 165 |
| IGROV-1 | Ovarian Carcinoma | 0.15 | 650 | 250 |
| LNCaP | Prostate Carcinoma | 0.58 | >1000 | 460 |
| PC-3 | Prostate Carcinoma | 0.21 | 890 | 290 |
| MCF-7 | Breast Carcinoma | 0.12 | 250 | 180 |
| MX-1 | Breast Carcinoma | 0.09 | 400 | 110 |
Data sourced from Quintieri et al. (2005) as presented in a ResearchGate compilation.[4]
Table 2: Comparative In Vivo Efficacy of PNU-159682-based ADCs
| ADC Target | PNU-159682 ADC | Comparator ADC | Cancer Model | Key Finding |
| HER2 | Trastuzumab-PNU-159682 | Trastuzumab emtansine (T-DM1) | HER2+ Breast Cancer | HER2-PNU ADC exceeded the efficacy of T-DM1. |
| CD22 | Anti-CD22-NMS249 (PNU-159682) | Anti-CD22-vc-MMAE | Xenograft Tumor Models | At least equal efficacy to the MMAE-based ADC.[5] |
| CD46 | hCD46-19 (PNU-159682 derivative) | - | NSCLC and Colorectal Cancer | A single 1.0 mg/kg dose resulted in complete tumor regression and durable responses.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of an ADC.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted ADCs.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value using a non-linear regression model.
In Vivo Xenograft Tumor Model
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of an ADC in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
ADC Administration: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer the ADC and control antibodies intravenously at the specified doses and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for the ethical use of animals in research.
Mandatory Visualizations
Mechanism of Action of PNU-159682-based ADCs
The following diagram illustrates the proposed mechanism of action for an ADC utilizing the PNU-159682 payload.
Caption: Mechanism of action of a PNU-159682-based ADC.
Experimental Workflow for In Vitro ADC Benchmarking
The following diagram outlines a typical experimental workflow for the in vitro comparison of different ADCs.
Caption: In vitro ADC benchmarking experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. | BioWorld [bioworld.com]
A Comparative Analysis of S-Phase Cell Cycle Arrest: PNU-159682 Versus Other Preclinical Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PNU-159682 with other well-established cell cycle arresting agents, focusing on their effects on the S-phase of the cell cycle. PNU-159682, a potent derivative of the anthracycline nemorubicin, has demonstrated significant activity in preclinical studies, primarily through the induction of DNA damage and subsequent cell cycle arrest.[1] This document presents a detailed analysis of its mechanism and efficacy in comparison to other agents that halt cell cycle progression in the S-phase, namely hydroxyurea and aphidicolin, as well as the G2/M phase arresting agent, doxorubicin.
Mechanism of Action: DNA Damage and S-Phase Arrest
PNU-159682 exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II. This action leads to DNA double-strand breaks, triggering a DNA damage response that culminates in S-phase cell cycle arrest.[2][3] A key event in this process is the phosphorylation of checkpoint kinase 1 (Chk1) at serine 345, which is essential for intra-S phase arrest.[1][4]
In contrast, other agents induce S-phase arrest through different mechanisms. Hydroxyurea inhibits ribonucleotide reductase, depleting the pool of deoxyribonucleotides necessary for DNA synthesis.[5] Aphidicolin is a specific inhibitor of DNA polymerase alpha and delta, directly halting DNA replication.[5] Doxorubicin, another anthracycline, also inhibits topoisomerase II but predominantly leads to a G2/M phase block.[6][7][8]
Comparative Efficacy in Cell Cycle Arrest
| Agent | Target Cell Line | Concentration | Treatment Duration | % of Cells in S-Phase | Primary Arrest Phase | Reference |
| PNU-159682 (as ADC) | KPL-4 (human breast cancer) | 10 nM | 24 hours | Drastic Increase (qualitative) | S-Phase | Nilchan et al., 2019[1] |
| Hydroxyurea | MCF-7 (human breast cancer) | 2 mM | 24 hours | ~60-70% | S-Phase | (Study on replication stress)[9] |
| Aphidicolin | RPE1 (human retinal pigment epithelial) | 2.5, 5, or 10 µg/ml | 24 hours | ~70-80% | S-Phase | (Study on cell synchronization)[5] |
| Doxorubicin | P388 (murine leukemia) | 1 µM | 6-12 hours | Not specified | G2/M Phase | (Study on doxorubicin effects)[6] |
| Doxorubicin | Ba/F3 and EL4 (murine lymphoid) | Not specified | Not specified | Not specified | G2/M Phase | (Study on doxorubicin cytotoxicity)[8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language.
PNU-159682-Induced S-Phase Arrest Signaling Pathway
Caption: PNU-159682 mechanism leading to S-phase arrest.
General Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by flow cytometry.
Experimental Protocols
Cell Culture and Treatment
KPL-4 human breast cancer cells can be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For cell cycle analysis, cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of the test agent (e.g., 10 nM PNU-159682 ADC) or vehicle control, and incubated for the specified duration (e.g., 24 hours).
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After treatment, cells are harvested by trypsinization, transferred to a centrifuge tube, and washed with ice-cold phosphate-buffered saline (PBS).
-
Fixation: The cell pellet is resuspended in ice-cold PBS, and ice-cold 70% ethanol is added dropwise while vortexing to prevent cell clumping. Cells are then fixed at -20°C for at least 2 hours.
-
Staining: The fixed cells are centrifuged, and the ethanol is decanted. The cell pellet is washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A in PBS. The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.
-
Data Analysis: The resulting data is analyzed using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
PNU-159682 is a potent inducer of S-phase cell cycle arrest, a characteristic that distinguishes it from other anthracyclines like doxorubicin, which primarily cause a G2/M block. Its mechanism, involving DNA intercalation and topoisomerase II inhibition leading to a DNA damage response mediated by the ATR/Chk1 pathway, is well-supported by preclinical evidence. While direct quantitative comparisons with other S-phase arresting agents like hydroxyurea and aphidicolin are limited by the availability of public data on the free form of PNU-159682, the qualitative evidence strongly suggests a robust S-phase arrest. This distinct mechanism of action makes PNU-159682 a compelling candidate for further investigation in cancer therapy, particularly in contexts where targeting the S-phase of the cell cycle is a desired therapeutic strategy.
References
- 1. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 6. Cell cycle-dependent cytotoxicity, G2/M phase arrest, and disruption of p34cdc2/cyclin B1 activity induced by doxorubicin in synchronized P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
Unveiling PNU-159682: A Potent Topoisomerase Inhibitor Surpassing Conventional Therapies in Preclinical Models
A comprehensive analysis of available in vivo data reveals the exceptional potency and efficacy of PNU-159682, a novel anthracycline derivative, in comparison to established topoisomerase inhibitors such as doxorubicin. This guide synthesizes key preclinical findings, presents detailed experimental methodologies, and visualizes the compound's mechanism of action for researchers and drug development professionals.
PNU-159682, a major metabolite of nemorubicin (MMDX), has demonstrated remarkable antitumor activity in various preclinical cancer models.[1][2] Its primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and transcription, and intercalation into DNA, leading to irreversible DNA damage and apoptosis in rapidly dividing cancer cells.[] Notably, its mode of action is distinct from other anthracyclines like doxorubicin, inducing S-phase cell cycle arrest, in contrast to the G2/M-phase arrest typically caused by doxorubicin.[4][5]
Comparative In Vivo Efficacy
Preclinical studies have consistently highlighted the superior in vivo efficacy of PNU-159682 compared to doxorubicin and its parent compound, nemorubicin.
| Compound | Animal Model | Tumor Model | Dose | Administration Route | Efficacy Outcome |
| PNU-159682 | CD2F1 Mice | Disseminated Murine L1210 Leukemia | 15 µg/kg | Intravenous (i.v.), single dose | 29% increase in life span.[1][6] |
| PNU-159682 | Nude Mice | MX-1 Human Mammary Carcinoma Xenografts | 4 µg/kg | Intravenous (i.v.) | Remarkable effectiveness and tumor growth inhibition.[1][7] |
| PNU-159682 | Mice | SKRC-52 Xenografted Tumors | 25 nmol/kg | Not Specified | Potent antitumor effect.[][7] |
| PNU-159682 (as ADC) | Not Specified | Non-Small Cell Lung Cancer (NSCLC) and Colorectal Cancer Models | 1.0 mg/kg | Not Specified | Complete tumor regression and durable responses.[8] |
| Tras-Gly5-PNU (ADC) | Mice | JIMT-1 Breast Cancer Xenograft | 1 mg/kg | Not Specified | Highly effective, leading to complete tumor regression.[9] |
| Doxorubicin | - | Compared in vitro | - | - | 2,100- to 6,420-fold less potent than PNU-159682.[1][6] |
| Nemorubicin (MMDX) | - | Compared in vitro | - | - | 790- to 2,360-fold less potent than PNU-159682.[1][6] |
| Kadcyla (T-DM1) | Mice | JIMT-1 Breast Cancer Xenograft | 15 mg/kg | Not Specified | Limited efficacy, delayed tumor growth by about a week.[9] |
Mechanism of Action: A Distinct Approach to DNA Damage
PNU-159682 functions as a topoisomerase II inhibitor, but its cellular effects differ from those of doxorubicin. By intercalating into DNA and inhibiting topoisomerase II, PNU-159682 induces DNA double-strand breaks.[] This damage triggers a cell cycle arrest in the S-phase, ultimately leading to apoptosis.[4][5] This contrasts with doxorubicin, which typically causes a G2/M phase arrest.[5]
Caption: Comparative signaling pathways of PNU-159682 and Doxorubicin.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the protocols for key experiments cited in this guide.
Murine L1210 Leukemia Model
-
Animal Model: CD2F1 mice.
-
Tumor Cell Line: Murine L1210 leukemia cells.
-
Tumor Implantation: Disseminated model, details on cell number and implantation route not specified.
-
Treatment: PNU-159682 was administered as a single intravenous (i.v.) injection at a dose of 15 µg/kg, which was determined to be the maximum tolerated dose.[1][10]
-
Endpoint: The primary efficacy endpoint was the percentage increase in life span compared to a control group.[1][6]
Human Mammary Carcinoma Xenograft Model
-
Animal Model: Nude mice.
-
Tumor Cell Line: MX-1 human mammary carcinoma cells.
-
Tumor Implantation: Subcutaneous xenograft model.
-
Treatment: PNU-159682 was administered intravenously (i.v.) at a dose of 4 µg/kg.[11] The treatment schedule was q7dx3 (once every 7 days for 3 cycles).[11]
-
Endpoint: Tumor growth inhibition was monitored over a period of 40 days. Complete tumor regression was observed in a subset of the treated mice.[11]
Caption: Generalized workflow for preclinical in vivo anticancer efficacy studies.
Conclusion
The available in vivo data strongly support the potential of PNU-159682 as a highly potent anticancer agent. Its superior efficacy compared to doxorubicin in preclinical models, coupled with a distinct mechanism of action, positions it as a promising candidate for further development, particularly as a payload for antibody-drug conjugates (ADCs) where its high potency can be leveraged for targeted tumor cell killing.[][8][9] The detailed experimental protocols provided herein offer a foundation for the design of future comparative studies aimed at further elucidating the therapeutic potential of this next-generation topoisomerase inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]
- 8. | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PNU-159682 | ADC毒性分子 | MCE [medchemexpress.cn]
Safety Operating Guide
Essential Safety and Disposal Procedures for Mal-C2-Gly3-EDA-PNU-159682
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling and proper disposal of the antibody-drug conjugate (ADC) Mal-C2-Gly3-EDA-PNU-159682. The highly potent nature of the cytotoxic payload, PNU-159682, necessitates strict adherence to these procedures to ensure personnel safety and environmental protection.
Hazard Identification and Classification
This compound is an antibody-drug conjugate. The cytotoxic component, PNU-159682, is a potent DNA topoisomerase II inhibitor and is classified as a hazardous substance.[1][2][3] The entire ADC construct should be handled with the same precautions as the payload itself.
Hazard summary for PNU-159682:
-
Acute Toxicity: Toxic if swallowed.[2]
-
Carcinogenicity: Suspected of causing cancer.[2]
-
Mutagenicity: Suspected of causing genetic defects.[2]
-
Reproductive Toxicity: May damage fertility or the unborn child.[2]
Due to these hazards, all waste generated from experiments involving this compound must be treated as cytotoxic waste.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound and any contaminated materials.
| PPE Item | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. |
| Eye Protection | Chemical splash goggles and a full-face shield. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling powders or creating aerosols. |
Waste Segregation and Containment
Proper segregation of cytotoxic waste is crucial to prevent cross-contamination and ensure correct disposal.
| Waste Type | Container | Labeling |
| Sharps (Needles, syringes, scalpels, contaminated glass) | Puncture-resistant, leak-proof sharps container with a purple lid. | "Cytotoxic Waste", "Biohazard" symbol |
| Solid Waste (Contaminated PPE, plasticware, absorbent pads) | Leak-proof, rigid container with a purple lid or a designated cytotoxic waste bag (double-bagged). | "Cytotoxic Waste", "Biohazard" symbol |
| Liquid Waste (Unused solutions, contaminated buffers) | Leak-proof, shatter-resistant container, clearly marked. | "Cytotoxic Liquid Waste", "Biohazard" symbol |
Disposal Workflow
The following diagram outlines the step-by-step procedure for the disposal of this compound waste.
Decontamination and Spill Management
Routine Decontamination:
-
All surfaces and equipment should be decontaminated after use.
-
Use a suitable decontamination solution (e.g., 10% bleach solution followed by a neutralizing agent like 70% ethanol).
-
All cleaning materials must be disposed of as cytotoxic waste.
Spill Management: In the event of a spill, the area should be immediately secured.
| Spill Size | Procedure |
| Small Spill (<5 mL) | 1. Alert personnel in the immediate area. 2. Use a chemotherapy spill kit to absorb the spill. 3. Clean the area with a decontamination solution. 4. Dispose of all cleanup materials as cytotoxic waste. |
| Large Spill (>5 mL) | 1. Evacuate the area and restrict access. 2. Notify the institutional safety officer immediately. 3. Follow established emergency procedures for hazardous material spills. |
Final Disposal
All waste contaminated with this compound must be disposed of as hazardous cytotoxic waste. The universally accepted method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste management company.[4][5] This ensures the complete destruction of the cytotoxic compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for complete and detailed instructions. All handling and disposal of this compound must be in accordance with local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
